PRT543
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H17ClN4O4 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chlorophenyl)-hydroxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17ClN4O4/c18-9-3-1-8(2-4-9)11(23)14-12(24)13(25)17(26-14)22-6-5-10-15(19)20-7-21-16(10)22/h1-7,11-14,17,23-25H,(H2,19,20,21)/t11-,12+,13-,14-,17-/m1/s1 |
InChI Key |
ITEKIFMGFZAFPM-QFRSUPTLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PRT543: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PRT543 is a potent and selective, orally available small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, RNA splicing, and DNA damage repair.[3][4] Overexpression of PRMT5 has been observed in a wide range of malignancies, making it a compelling target for cancer therapy.[2] Preclinical data demonstrate that this compound exhibits broad antitumor activity in both in vitro and in vivo models of various cancers, including hematologic malignancies and solid tumors.[2][3] The mechanism of action of this compound centers on the inhibition of PRMT5's methyltransferase activity, leading to a cascade of downstream effects that ultimately suppress tumor growth and survival. Currently, this compound is being evaluated in a Phase I clinical trial in patients with advanced solid tumors and hematologic malignancies (NCT03886831).[5][6]
Core Mechanism of Action: PRMT5 Inhibition
This compound selectively binds to the substrate recognition site of PRMT5, inhibiting its enzymatic activity.[1] Specifically, it has been shown to inhibit the methyltransferase activity of the PRMT5/MEP50 complex with high potency.[2] This inhibition prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on PRMT5 substrates.
A direct consequence of PRMT5 inhibition by this compound is the reduction of symmetric dimethylarginine (sDMA) levels on cellular proteins.[2][3] This can be observed through the decreased methylation of known PRMT5 substrates, such as SmD3, a component of the spliceosome.[2]
Signaling Pathway of this compound Action
Caption: this compound inhibits the PRMT5/MEP50 complex, blocking protein methylation.
Downstream Cellular Effects of this compound
The inhibition of PRMT5 by this compound triggers several key downstream cellular effects that contribute to its anti-cancer activity.
Modulation of Gene Expression
PRMT5-mediated methylation of histones, particularly H2A, H3, and H4, is associated with the repression of tumor suppressor genes.[1][7] By inhibiting PRMT5, this compound can lead to the reactivation of these genes, thereby inhibiting cell proliferation.[1]
Alteration of RNA Splicing
PRMT5 is essential for the proper assembly and function of the spliceosome.[8] Inhibition of PRMT5 by this compound can disrupt pre-mRNA splicing, leading to the production of aberrant transcripts and ultimately apoptosis in cancer cells. This is particularly relevant in cancers with mutations in splicing factor genes like SF3B1 and U2AF1, where PRMT5 inhibition has shown synthetic lethality.[8] In spliceosome-mutant non-small cell lung cancer, this compound has been shown to decrease the expression of DNA damage repair-associated genes.[9]
Logical Flow of this compound's Effect on Splicing
Caption: this compound disrupts RNA splicing, leading to cancer cell death.
Impairment of DNA Damage Repair
PRMT5 plays a role in the DNA damage response (DDR).[10] Inhibition of PRMT5 by this compound has been shown to downregulate the expression of key DDR genes such as BRCA1, RAD51AP1, FANCA, and FANCL.[9][10] This impairment of the DDR pathway can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[10][11]
In Vitro and In Vivo Efficacy
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines.
| Parameter | Value | Assay | Reference |
| IC50 (PRMT5/MEP50) | 10.8 nM | Scintillation Proximity Assay | [2][12] |
| IC50 Range (Cell Lines) | 10 - 1000 nM | Cell Proliferation Assay | [12] |
| IC50 (Granta-519 MCL) | 31 nM | Cell Proliferation Assay | [2] |
| IC50 (SET-2 AML) | 35 nM | Cell Proliferation Assay | [2] |
In Vivo Anti-Tumor Activity
Oral administration of this compound has been shown to lead to dose-dependent tumor growth inhibition in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
| Cancer Type | Xenograft Model | Effect | Reference |
| Mantle Cell Lymphoma | Granta-519 | Dose-dependent tumor growth inhibition | [2] |
| Acute Myeloid Leukemia | SET-2 | Dose-dependent tumor growth inhibition | [2] |
| Bladder Cancer | 5637 | Dose-dependent tumor growth inhibition | [2] |
| Small Cell Lung Cancer | NCI-H1048 | Dose-dependent tumor growth inhibition | [2] |
| Adenoid Cystic Carcinoma | PDX Model | Potent anti-tumor efficacy | [5] |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are generalized methods and specific parameters may have varied in the cited studies.
Scintillation Proximity Assay (SPA) for PRMT5 Activity
This assay is used to measure the enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound.
Principle: A biotinylated substrate peptide is incubated with the PRMT5/MEP50 complex and a radioactive methyl donor (3H-S-adenosylmethionine). When the radioactive methyl group is transferred to the peptide, it can be captured by streptavidin-coated SPA beads. The proximity of the radioisotope to the scintillant in the beads results in a light signal that is proportional to the enzyme activity.
Workflow:
Caption: Workflow for the Scintillation Proximity Assay.
Detailed Steps:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT).
-
In a microplate, add the PRMT5/MEP50 enzyme, the biotinylated histone peptide substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding 3H-S-adenosylmethionine.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer.
-
Add streptavidin-coated SPA beads to each well.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot for sDMA Levels
This technique is used to assess the pharmacodynamic effect of this compound by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate.
Detailed Steps:
-
Treat cancer cell lines with varying concentrations of this compound for a specified time (e.g., 72 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the same membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Detailed Steps:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for an extended period (e.g., 10 days).[2]
-
At the end of the treatment period, measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Record the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Detailed Steps:
-
Implant human cancer cells (e.g., Granta-519, SET-2) subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at various doses and schedules (e.g., daily, 5 days on/2 days off).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for sDMA).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a promising anti-cancer agent that targets PRMT5, a key enzyme implicated in the pathogenesis of numerous cancers. Its mechanism of action is well-defined, involving the direct inhibition of PRMT5's methyltransferase activity, which in turn affects gene expression, RNA splicing, and DNA damage repair pathways. The potent in vitro and in vivo anti-tumor activity of this compound, coupled with its oral bioavailability, supports its continued clinical development as a novel cancer therapeutic. The ongoing Phase I clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of this compound in patients with advanced cancers.
References
- 1. This compound, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preludetx.com [preludetx.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preludetx.com [preludetx.com]
- 6. A Study of this compound in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. preludetx.com [preludetx.com]
- 10. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. med-spportal01.bsd.uchicago.edu [med-spportal01.bsd.uchicago.edu]
PRT543: A Novel PRMT5 Inhibitor Targeting DNA Damage Repair Pathways for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PRT543 is a potent and selective oral inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in the regulation of diverse cellular processes, including the DNA Damage Response (DDR).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in modulating DNA damage repair pathways, and its synergistic potential with other cancer therapies. We present a consolidation of preclinical data, detail key experimental methodologies, and visualize the complex signaling cascades and experimental workflows to support ongoing research and drug development efforts in oncology.
Introduction to this compound and PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[3] This post-translational modification plays a critical role in the regulation of gene expression, RNA splicing, and signal transduction.[3] In numerous cancers, PRMT5 is overexpressed and its activity is linked to tumor growth and survival, making it a compelling target for therapeutic intervention.[2] this compound is a small molecule inhibitor that selectively binds to the substrate recognition site of PRMT5, thereby inhibiting its methyltransferase activity.[1] This inhibition leads to a reduction in sDMA levels on key cellular proteins, ultimately impacting gene expression profiles associated with cell proliferation and DNA repair.[1]
Mechanism of Action: this compound's Impact on DNA Damage Repair
This compound exerts its anti-tumor effects primarily by disrupting DNA damage repair pathways, thereby sensitizing cancer cells to DNA damaging agents. The core mechanism involves the downregulation of key genes essential for homologous recombination (HR) and other repair processes.
Epigenetic Regulation of DDR Genes
PRMT5, through its histone methylation activity (specifically H4R3me2s), epigenetically regulates the expression of several critical DDR genes.[3][4] By inhibiting PRMT5, this compound reduces the levels of these histone marks on the promoter regions of genes such as BRCA1, BRCA2, RAD51, and ATM, leading to their transcriptional repression.[3][4] This targeted downregulation of HR pathway components impairs the cell's ability to faithfully repair DNA double-strand breaks (DSBs).
Modulation of RNA Splicing
Beyond its role in histone modification, PRMT5 also influences the splicing of pre-mRNA for various transcripts, including those of DDR genes.[3] Inhibition of PRMT5 by this compound has been shown to induce global alternative splicing changes.[3][5] Specifically, it can promote exon skipping and intron retention in genes such as FANCA, PNKP, and ATM, resulting in the production of non-functional proteins and further compromising the integrity of the DNA damage response.[3][4]
Synergistic Interactions with PARP Inhibitors and Chemotherapy
A key therapeutic strategy emerging from the mechanism of this compound is its ability to induce a synthetic lethal phenotype when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors or traditional chemotherapy.
Synthetic Lethality with PARP Inhibition
Cancer cells with deficiencies in the HR pathway are highly dependent on other repair mechanisms, such as base excision repair, which is mediated by PARP. By downregulating key HR genes, this compound effectively creates a state of "BRCAness" or homologous recombination deficiency (HRD) in cancer cells.[3] This induced HRD renders the cells exquisitely sensitive to PARP inhibitors like olaparib, leading to a potent synergistic anti-tumor effect.[3][4] This combination has shown efficacy in both HR-proficient and HR-deficient cancer cell lines and in vivo models.[3][6]
Enhanced Efficacy of Chemotherapy
Similarly, the impairment of DNA damage repair by this compound enhances the cytotoxic effects of DNA-damaging chemotherapeutic agents such as cisplatin.[3][4] By preventing the efficient repair of chemotherapy-induced DNA lesions, this compound can overcome resistance and improve treatment outcomes.
References
- 1. Facebook [cancer.gov]
- 2. preludetx.com [preludetx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. preludetx.com [preludetx.com]
Investigating Synthetic Lethality with PRT543: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PRT543, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It details the mechanism of action, preclinical efficacy, and the scientific basis for its synthetic lethal interactions, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound and PRMT5 Inhibition
This compound is an orally available small molecule that targets PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] Overexpression of PRMT5 is observed in a wide range of cancers, where it plays a crucial role in tumorigenesis through various mechanisms, including the repression of tumor suppressor genes, regulation of transcription factors, and modulation of pre-mRNA splicing.[2] this compound selectively binds to the substrate recognition site of PRMT5, inhibiting its methyltransferase activity and thereby reducing sDMA levels, which in turn can lead to the expression of anti-proliferative genes and a decrease in the proliferation of cancer cells.[1]
Mechanism of Action and Pharmacodynamics
This compound acts as a reversible but slow off-rate inhibitor of the PRMT5/MEP50 complex.[1] Its primary pharmacodynamic effect is the reduction of sDMA on cellular proteins, a key biomarker of PRMT5 activity. This inhibition has been demonstrated both in vitro and in vivo.
Signaling Pathway of PRMT5 Inhibition by this compound
Caption: Mechanism of action of this compound, leading to downstream anti-cancer effects.
Preclinical Efficacy of this compound
This compound has demonstrated broad anti-tumor activity across a range of preclinical models.
In Vitro Activity
This compound exhibits potent enzymatic inhibition and anti-proliferative effects in cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 10.8 nM | PRMT5/MEP50 Complex | [2] |
| Cellular IC50 Range | 10 - 1000 nM | >50 Cancer Cell Lines | [2][3] |
| Granta-519 (MCL) IC50 | 31 nM | Granta-519 | [1] |
| SET-2 (AML) IC50 | 35 nM | SET-2 | [1] |
| HACC2A (ACC) IC50 | ~25 nM | HACC2A | [4] |
| UFH2 (ACC) IC50 | Nanomolar range | UFH2 | [5] |
In Vivo Activity
Oral administration of this compound leads to significant tumor growth inhibition in various xenograft models.
| Tumor Model | Dosing | Tumor Growth Inhibition | Biomarker Change | Reference |
| Granta-519 (MCL) | Oral, dose-dependent | Significant | sDMA reduction in tumor | [1] |
| SET-2 (AML) | Oral, dose-dependent | Significant | sDMA reduction in tumor | [1] |
| 5637 (Bladder) | Oral, dose-dependent | Significant | Not specified | [1] |
| NCI-H1048 (SCLC) | Oral, dose-dependent | Significant | Not specified | [1] |
| ACC PDX Model | Oral | Significant | Decreased MYB, MYC expression | [4] |
| HRD+ Breast Cancer PDX | Oral | Significant | Not specified | [6] |
Pharmacodynamic Biomarkers
Clinical and preclinical studies have demonstrated robust target engagement as measured by the reduction of serum sDMA.
| Study Type | Dose | sDMA Reduction | Reference |
| Phase 1 Clinical Trial | 45 mg (5x/week) | 69% | [7][8][9] |
| Phase 1 Clinical Trial | 50 mg (QD) | 77% | [7] |
| Preclinical (SET-2) | Dose-dependent | Observed in tumor tissue | [1] |
Synthetic Lethality with this compound
Synthetic lethality is a key therapeutic strategy for this compound, where the drug is effective in the context of specific cancer-associated genetic alterations.
DNA Damage Repair (DDR) Pathway Inhibition and PARP Inhibitor Synergy
PRMT5 inhibition has been shown to downregulate the expression of multiple genes involved in the DNA damage repair pathway, including BRCA1/2, RAD51, and ATM.[10] This creates a synthetic lethal vulnerability with PARP inhibitors.
Caption: Synthetic lethal interaction between this compound and PARP inhibitors.
The combination of this compound with the PARP inhibitor olaparib (B1684210) has demonstrated synergistic effects in breast and ovarian cancer models, including those resistant to PARP inhibitors.[10]
Splicing Factor Mutations
Preclinical studies have shown that cancer cells with mutations in splicing factors, such as SF3B1 and U2AF1, are particularly sensitive to PRMT5 inhibition with this compound.[11] This suggests a synthetic lethal relationship where the already compromised splicing machinery in these mutant cells is further disrupted by this compound, leading to cell death. This has led to clinical investigations of this compound in patients with splicing factor-mutant myeloid malignancies.[12]
MTAP Deletion
Methylthioadenosine phosphorylase (MTAP) is an enzyme that is frequently co-deleted with the tumor suppressor gene CDKN2A in many cancers. MTAP-deleted cancer cells have an altered metabolic state that appears to increase their dependency on PRMT5 activity, creating a potential synthetic lethal vulnerability that can be exploited by PRMT5 inhibitors.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay (e.g., CellTiter-Glo®)
Caption: Workflow for determining cell viability and IC50 values.
-
Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period ranging from 3 to 10 days, depending on the cell line's doubling time.[1]
-
Lysis and Signal Generation: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for sDMA and Histone Marks
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against sDMA-containing proteins (e.g., anti-SmD3) or specific histone marks (e.g., anti-H4R3me2s). A loading control antibody (e.g., anti-Actin or -GAPDH) should also be used.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the image using a chemiluminescence imager.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control and this compound at various doses). Administer this compound orally according to the desired schedule.[1]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and other tissues for biomarker analysis (e.g., western blot for sDMA).[1]
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
This compound is a promising PRMT5 inhibitor with a clear mechanism of action and robust preclinical anti-tumor activity. The principle of synthetic lethality provides a strong rationale for its clinical development in cancers with specific genetic backgrounds, such as those with DNA damage repair deficiencies, splicing factor mutations, or MTAP deletions. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound.
References
- 1. preludetx.com [preludetx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. med-spportal01.bsd.uchicago.edu [med-spportal01.bsd.uchicago.edu]
- 5. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preludetx.com [preludetx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Study of this compound in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 9. Prelude Therapeutics Announces Presentation of Encouraging Data from Multiple Programs at the AACR-NCI-EORTC Virtual International Conference on Molecular Targets and Cancer Therapeutics | MarketScreener [marketscreener.com]
- 10. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase Ib study of this compound, an oral protein arginine methyltransferase 5 (PRMT5) inhibitor, in patients with advanced splicing factor-mutant myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ispor.org [ispor.org]
- 14. Pan-cancer clinical and molecular landscape of MTAP deletion in nationwide and international comprehensive genomic data - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of PRT543: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of PRT543, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The data herein is collated from publicly available preclinical studies and offers insights into the compound's mechanism of action, anti-tumor activity in various cancer models, and its potential in combination therapies.
Quantitative Efficacy Data Summary
The preclinical anti-tumor activity of this compound has been evaluated across a broad range of hematological and solid tumor models. The following tables summarize the key quantitative data from these studies, showcasing the compound's potency and efficacy.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 31 | 10 days |
| SET-2 | Acute Myeloid Leukemia (AML) | 35 | 10 days |
| HACC-2A | Adenoid Cystic Carcinoma (ACC) | ~25 | Not Specified |
| UFH2 | Adenoid Cystic Carcinoma (ACC) | ~38 | Not Specified |
| Various | Panel of >85 cell lines | 10 - 1000 | 10 days |
Data compiled from multiple preclinical presentations.[1][2][3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Outcomes |
| Granta-519 | Mantle Cell Lymphoma (MCL) | Oral administration | Dose-dependent tumor growth inhibition.[1] |
| SET-2 | Acute Myeloid Leukemia (AML) | Oral administration | Dose-dependent tumor growth inhibition.[1] |
| 5637 | Bladder Cancer | Oral administration | Dose-dependent tumor growth inhibition.[1] |
| NCI-H1048 | Small Cell Lung Cancer (SCLC) | Oral administration | Dose-dependent tumor growth inhibition.[1] |
| Adenoid Cystic Carcinoma (PDX) | Adenoid Cystic Carcinoma (ACC) | Not Specified | Potent anti-tumor efficacy.[1] |
| U2AF1S34F or RBM10LOF (CDX) | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Significant dose-related tumor growth inhibition. |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft. Data extracted from preclinical reports.[1]
Table 3: Combination Therapy Efficacy of this compound
| Combination Agent | Cancer Model | Efficacy Outcome |
| Venetoclax | Granta-519 (CDX) | Significant tumor growth inhibition at doses ineffective as monotherapy.[1] |
| Ruxolitinib | JAK2VF Bone Marrow Transplant Model | Significant decrease in spleen size, white blood cell counts, and reticulocytes.[1] |
| Olaparib | Patient-Derived Breast and Ovarian Cancer Xenografts | Effective inhibition of tumor growth, including in olaparib-resistant tumors.[4] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound. It is important to note that these protocols are based on information available in public scientific abstracts and presentations, and as such, may not be fully comprehensive.
PRMT5/MEP50 Enzymatic Assay
A scintillation proximity-based radiometric assay was utilized to determine the enzymatic activity of the PRMT5/MEP50 complex in the presence of this compound.[1]
-
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a substrate by the PRMT5/MEP50 enzyme complex. The proximity of the radiolabeled product to a scintillant-coated bead generates a light signal that is proportional to enzyme activity.
-
Methodology:
-
The PRMT5/MEP50 enzyme complex was incubated with a specific substrate and S-adenosyl-L-[methyl-³H]-methionine.
-
Varying concentrations of this compound were added to the reaction mixture.
-
The reaction was allowed to proceed for a defined period.
-
Scintillation proximity beads were added to capture the radiolabeled product.
-
The resulting signal was measured using a scintillation counter.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[2]
-
In Vitro Cell Proliferation Assays
The anti-proliferative effects of this compound were assessed across a large panel of cancer cell lines.
-
Methodology:
-
Cancer cell lines were seeded in multi-well plates and allowed to adhere overnight.
-
Cells were treated with increasing concentrations of this compound or vehicle control (DMSO).
-
The cells were incubated for a period of 10 days.[1]
-
For combination studies with venetoclax, the second drug was added for the last 2 days of the 10-day incubation.[1]
-
Cell viability was assessed using a standard method, such as an MTS assay, which measures mitochondrial metabolic activity as an indicator of cell number.
-
IC50 values were determined by plotting cell viability against drug concentration.
-
Western Blotting for Symmetric Dimethylarginine (sDMA)
Western blotting was used to measure the levels of sDMA, a direct pharmacodynamic biomarker of PRMT5 activity.
-
Methodology:
-
Cell lines were treated with this compound for 3 days.[1]
-
Tumor tissue from xenograft models was collected 4 hours after the last dose at the end of a 28-day study.[1]
-
Protein lysates were prepared from the treated cells or tumor tissues.
-
Protein concentrations were determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for sDMA.
-
A loading control antibody (e.g., ACTIN) was used to ensure equal protein loading.
-
The membrane was then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in vivo was evaluated using cell line-derived (CDX) and patient-derived (PDX) xenograft models in mice.
-
Methodology:
-
Female immunodeficient mice were subcutaneously inoculated with cancer cells (for CDX models) or patient tumor fragments (for PDX models).
-
When tumors reached a predetermined size, the animals were randomized into treatment and vehicle control groups.
-
This compound was administered orally at various dose levels and schedules.
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
-
Animal body weights were monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for sDMA).
-
Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows of the preclinical experiments.
This compound Mechanism of Action
Caption: this compound inhibits the PRMT5/MEP50 complex, leading to downstream anti-tumor effects.
In Vitro Efficacy Evaluation Workflow
Caption: General workflow for assessing the in vitro efficacy of this compound.
In Vivo Xenograft Study Workflow
Caption: Workflow for evaluating the in vivo anti-tumor activity of this compound.
PRMT5-Mediated Signaling Pathways Targeted by this compound
Caption: this compound inhibits PRMT5, impacting multiple oncogenic signaling pathways.
References
Understanding the Molecular Targets of PRT543: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT543 is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][3] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and the DNA damage response (DDR).[4][5] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various malignancies, making it a compelling therapeutic target in oncology.[1][6] This guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, effects on key signaling pathways, and summarizing the quantitative data from preclinical and clinical studies.
Core Molecular Target: PRMT5
The principal molecular target of this compound is the PRMT5 enzyme. This compound inhibits the methyltransferase activity of the PRMT5/MEP50 complex, which is essential for its function.[1]
Quantitative In Vitro and Cellular Activity
This compound demonstrates potent inhibition of PRMT5 in biochemical assays and robust anti-proliferative activity across a wide range of cancer cell lines.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | |||
| Scintillation Proximity Radiometric Assay | PRMT5/MEP50 Complex | 10.8 nM | [1] |
| Cell Proliferation Assays | |||
| Mantle Cell Lymphoma | Granta-519 | 31 nM | [3] |
| Acute Myeloid Leukemia (JAK2 V617F+) | SET-2 | 35 nM | [3] |
| Various Cancer Cell Lines | Panel of >50 cell lines | 10 - 1000 nM | [1] |
Mechanism of Action and Downstream Effects
This compound exerts its anti-tumor effects through the inhibition of PRMT5, leading to a cascade of downstream molecular events. A key pharmacodynamic biomarker of this compound activity is the reduction of symmetrically dimethylated SmD3 (sDMA-SmD3), a known PRMT5 substrate.[1][3]
Impact on DNA Damage Response (DDR) Pathways
A significant mechanism through which this compound exerts its anti-neoplastic effects is by downregulating genes involved in the DNA Damage Response (DDR) pathway.[5][7] This includes key proteins such as BRCA1, BRCA2, RAD51, and ATM.[5][7] Mechanistically, this is achieved through at least two processes:
-
Epigenetic Regulation: PRMT5 inhibition by this compound reduces the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) on the promoter regions of DDR genes, leading to their transcriptional repression.[5][7]
-
Alternative Splicing: this compound induces global changes in RNA splicing, including intron retention and exon skipping in critical DDR genes like POLD1 and PNKP.[5][8]
This disruption of the DDR pathway sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
PRT543: A Deep Dive into its Mechanism of Action on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT543 is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's effect on histone methylation, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for cited studies.
Mechanism of Action: Inhibition of PRMT5 and Reduction of Histone Arginine Methylation
This compound selectively binds to and inhibits the methyltransferase activity of the PRMT5/MEP50 complex.[1] This inhibition leads to a significant reduction in the levels of symmetric dimethylarginine (sDMA) on histone proteins, a key hallmark of PRMT5 activity. One of the well-characterized histone marks affected by this compound is the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s). This modification is often associated with transcriptional repression. By inhibiting the deposition of this mark, this compound can modulate the expression of genes involved in critical cellular pathways.
Specifically, the inhibition of PRMT5 by this compound has been shown to reduce the presence of H4R3me2s on the promoter regions of genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1, BRCA2, RAD51, and ATM. This leads to the downregulation of these key repair proteins, suggesting a potential synthetic lethality approach in cancers with existing DNA repair deficiencies.
Furthermore, this compound-mediated inhibition of PRMT5 impacts major oncogenic signaling pathways. It has been demonstrated to downregulate the expression of key drivers in certain cancers, including MYB and NOTCH1 signaling pathways.[2][3] This effect on gene expression is a direct consequence of the altered histone methylation landscape induced by the inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
| Parameter | Value | Assay | Source |
| IC50 vs. PRMT5/MEP50 complex | 10.8 nM | Scintillation Proximity Assay | [1] |
| Anti-proliferative IC50 Range | 10 - 1000 nM | Cellular Proliferation Assay (>50 cancer cell lines) | [1] |
| Cell Line | Cancer Type | Anti-proliferative IC50 | Source |
| Granta-519 | Mantle Cell Lymphoma | 31 nM | |
| SET-2 | Acute Myeloid Leukemia | 35 nM | |
| HACC-2A | Adenoid Cystic Carcinoma | Nanomolar range | [4] |
| UFH2 | Adenoid Cystic Carcinoma | Nanomolar range | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PRMT5/MEP50 Biochemical Scintillation Proximity Assay
This assay quantifies the methyltransferase activity of the PRMT5/MEP50 complex and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Biotinylated histone H4 peptide substrate
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 1 mM EDTA, 50 mM NaCl, 0.5 mM DTT)
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme and the biotinylated histone H4 peptide substrate in the assay buffer.
-
Add this compound or vehicle control (DMSO) at various concentrations to the reaction mixture.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated peptide substrate will bind to the beads, bringing the incorporated [3H]-methyl groups into close proximity with the scintillant in the beads.
-
Incubate to allow for bead settling and signal generation.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 10 days).
-
At the end of the treatment period, add a cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plates to allow for the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for Symmetric Dimethylarginine (sDMA)
This method is used to detect the levels of sDMA on proteins, a direct pharmacodynamic marker of PRMT5 inhibition.
Materials:
-
Cell or tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against sDMA (pan-sDMA or specific for a protein like SmD3)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP) for H4R3me2s
ChIP is used to determine the association of specific proteins (or histone modifications) with specific genomic regions.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody against H4R3me2s
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., BRCA1, RAD51) and control regions
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cross-link proteins to DNA in cells by treating with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to obtain fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an anti-H4R3me2s antibody or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to immunoprecipitate the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers targeting the promoter regions of genes of interest.
-
Analyze the data as a percentage of input and normalize to the IgG control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on histone methylation.
Caption: this compound's impact on the DNA Damage Response pathway.
Caption: Regulation of MYB and NOTCH1 signaling by this compound.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
The Role of PRT543 in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT543 is an orally available, potent, and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins, playing a pivotal role in the regulation of gene expression, mRNA splicing, and other essential cellular processes.[3][4] Overexpression of PRMT5 has been observed in a variety of cancers, making it a compelling target for therapeutic intervention.[3][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression and RNA splicing, and detailed protocols for key experimental assays used to characterize its activity.
Mechanism of Action of this compound
This compound selectively binds to the substrate recognition site of PRMT5, inhibiting its methyltransferase activity.[1] This inhibition leads to a global reduction in sDMA levels on PRMT5 substrates, including histones H2A, H3, and H4, as well as components of the spliceosome machinery.[1] The consequences of this inhibition are multifaceted, leading to the modulation of gene expression programs that can suppress tumor growth. This compound can increase the expression of anti-proliferative genes while decreasing the expression of genes that promote cell proliferation.[1]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| PRMT5/MEP50 Complex Inhibition IC50 | 10.8 nM | Biochemical Assay | [2][6] |
| Cell Proliferation IC50 Range | 10 - 1000 nM | >50 cancer cell lines | [6] |
| Granta-519 (Mantle Cell Lymphoma) Proliferation IC50 | 31 nM | In vitro | [7] |
| SET-2 (Acute Myeloid Leukemia) Proliferation IC50 | 35 nM | In vitro | [7] |
| HACC2A (Adenoid Cystic Carcinoma) Proliferation IC50 | 25 nM | In vitro | [8] |
| UFH2 (Adenoid Cystic Carcinoma) Proliferation IC50 | 38 nM | In vitro | [8] |
Clinical Pharmacodynamic Activity of this compound
| Parameter | Value | Dose | Patient Population | Reference |
| Serum sDMA Reduction | 69% | 45 mg (5x per week) | Advanced Solid Tumors and Lymphoma | [9][10] |
Regulation of Gene Expression by this compound
This compound modulates gene expression through two primary mechanisms: epigenetic modification of histones and regulation of mRNA splicing.
Epigenetic Regulation
By inhibiting PRMT5, this compound decreases the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s), a mark generally associated with transcriptional repression.[4] This can lead to the reactivation of tumor suppressor genes. Furthermore, PRMT5 inhibition by this compound has been shown to reduce the presence of PRMT5 and H4R3me2s on the promoter regions of genes involved in the DNA damage repair (DDR) pathway, such as BRCA1, BRCA2, RAD51, and ATM, leading to their downregulation.[2][4]
Downregulation of Oncogenic Signaling Pathways
This compound treatment has been demonstrated to downregulate key oncogenic signaling pathways. In models of adenoid cystic carcinoma (ACC), this compound decreased the expression of MYB and its associated genes.[11][12] It also downregulates the expression of the proto-oncogene MYC and key components of the NOTCH1 signaling pathway.[11][13]
Impact on mRNA Splicing
PRMT5 is essential for the proper assembly and function of the spliceosome.[6] Inhibition of PRMT5 by this compound disrupts normal splicing processes, leading to global changes in alternative splicing, including intron retention and exon skipping.[2][6] This can result in the production of non-functional proteins or trigger nonsense-mediated decay of transcripts. For instance, this compound has been shown to induce intron retention in the transcripts of ATM, FANCA, and PNKP, leading to reduced protein levels of these key DDR factors.[2][4] In splicing factor-mutant cancers, such as those with SF3B1 or U2AF1 mutations, this compound can selectively induce myeloid differentiation and decrease oncogenic signaling, for example, by reducing the expression of the long isoform of IRAK4.[14][15]
Experimental Protocols
PRMT5/MEP50 Biochemical Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on the PRMT5/MEP50 complex.
Methodology: A scintillation proximity-based radiometric assay is utilized.[6]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the human recombinant PRMT5/MEP50 complex, a biotinylated peptide substrate (e.g., from histone H4), and S-[³H]-adenosyl-L-methionine (SAM) as the methyl donor.
-
Compound Incubation: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for the methyltransferase reaction to proceed.
-
Signal Detection: Stop the reaction and add streptavidin-coated scintillant-containing beads. The biotinylated peptide will bind to the beads, bringing the incorporated ³H in proximity to the scintillant, generating a signal that is proportional to the enzyme activity.
-
Data Analysis: Measure the signal using a scintillation counter. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology: A 10-day cell viability assay.[7]
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubation: Incubate the plates for 10 days in a humidified incubator at 37°C and 5% CO₂.
-
Viability Assessment: After the incubation period, measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the percentage of viable cells against the log of this compound concentration and calculate the IC50 value.
Western Blot for Symmetric Dimethylarginine (sDMA)
Objective: To measure the reduction of sDMA levels in cells or tissues following this compound treatment as a pharmacodynamic marker of target engagement.
Methodology: Standard Western blotting protocol.[7]
-
Lysate Preparation: Lyse cells or homogenized tissues treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for sDMA (e.g., anti-sDMA) and a loading control antibody (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control to determine the relative reduction in sDMA levels.
RNA Sequencing (RNA-Seq) for Gene Expression and Splicing Analysis
Objective: To perform a global analysis of changes in gene expression and alternative splicing induced by this compound.
Methodology:
-
RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) and assess RNA quality and quantity.[2]
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.[16]
-
Differential Gene Expression: Quantify gene expression levels (e.g., as transcripts per million - TPM) and perform differential expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR.[16]
-
Alternative Splicing Analysis: Analyze changes in splicing patterns (e.g., exon skipping, intron retention) using tools like SUPPA or rMATS.[17]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To identify the genomic regions where PRMT5 and its associated histone marks (like H4R3me2s) are located and how they are affected by this compound.
Methodology:
-
Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.[18]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-PRMT5 or anti-H4R3me2s). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input DNA control. Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Identify regions of enrichment (peaks) for the target protein or histone mark using software like MACS2.[3]
-
Differential Binding Analysis: Compare the peak profiles between this compound-treated and control samples to identify differential binding sites.
-
Data Visualization: Visualize the ChIP-seq data using a genome browser.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: A typical RNA-Seq experimental workflow.
Caption: A standard ChIP-Seq experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preludetx.com [preludetx.com]
- 5. preludetx.com [preludetx.com]
- 6. researchgate.net [researchgate.net]
- 7. preludetx.com [preludetx.com]
- 8. Mechanisms of alternative splicing regulation: insights from molecular and genomics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of this compound in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Validation of protein arginine methyltransferase 5 (PRMT5) as a candidate therapeutic target in the spontaneous canine model of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PRMT5-mediated histone H4 arginine-3 symmetrical dimethylation marks chromatin at G + C-rich regions of the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
PRT543: A Technical Overview of its Anti-Proliferative Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT543 is an orally available, potent, and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on both histone and non-histone proteins.[3][4] Overexpression of PRMT5 is observed in a wide array of cancers, including advanced solid tumors and hematologic malignancies, where it plays a critical role in tumorigenesis through various cellular pathways.[1][3][5] By methylating substrates, PRMT5 regulates essential cellular processes such as gene expression, RNA splicing, and the DNA damage response (DDR).[4][6] this compound's targeted inhibition of PRMT5's methyltransferase activity presents a promising therapeutic strategy to counteract these oncogenic processes.[1][7] This document provides a comprehensive technical overview of the preclinical data supporting the anti-proliferative effects of this compound.
Core Mechanism of Action
This compound selectively binds to the substrate recognition site of PRMT5, inhibiting its enzymatic activity.[1] In biochemical assays, this compound inhibited the methyltransferase activity of the PRMT5/MEP50 complex with a half-maximal inhibitory concentration (IC50) of 10.8 nM.[2][5][8] This inhibition leads to a concentration-dependent reduction in cellular levels of sDMA on key substrates, such as the spliceosome protein SmD3 and histones H3 and H4.[1][3][5] The downstream consequences of this inhibition are twofold:
-
Epigenetic Regulation: By reducing sDMA marks on histones (e.g., H4R3me2s), this compound alters chromatin structure, leading to the de-repression of tumor suppressor genes.[4][5][6]
-
Splicing Modulation: Inhibition of PRMT5 disrupts the proper function of the spliceosome complex, leading to global alternative splicing changes and the generation of aberrant transcripts that can impair cancer cell survival.[4][9]
In Vitro Anti-Proliferative Effects
This compound has demonstrated potent, concentration-dependent anti-proliferative activity across a broad range of cancer cell lines derived from both solid tumors and hematologic malignancies.[3][5] The IC50 values typically range from 10 to 1000 nM following 10 days of treatment.[3][5]
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 31 | [3] |
| SET-2 | Acute Myeloid Leukemia (AML) | 35 | [3] |
| HACC-2A | Adenoid Cystic Carcinoma (ACC) | ~25 | [8][10] |
| UFH2 | Adenoid Cystic Carcinoma (ACC) | ~38 | [8][10] |
| ACC112 | Adenoid Cystic Carcinoma (ACC) | ~25 | [10] |
| ACC52 | Adenoid Cystic Carcinoma (ACC) | ~74 | [10] |
| ACC Organoid | Adenoid Cystic Carcinoma (ACC) | ~55 | [10] |
| UWB1.289 | Ovarian Cancer (HR-deficient) | < 80 | [11] |
| Broad Panel | >85 cell lines (various types) | 10 - 1000 | [3][5] |
| Table 1: Summary of this compound In Vitro Anti-proliferative Activity. |
Modulation of Key Signaling Pathways
DNA Damage Repair (DDR) Pathway
This compound significantly impacts the DDR pathway by downregulating the expression of multiple key genes, including BRCA1, BRCA2, RAD51, and ATM.[4][12] This occurs through at least two mechanisms: the reduction of PRMT5 and the associated H4R3me2s mark on the promoter regions of these genes, and the promotion of alternative splicing events like exon skipping and intron retention in genes such as FANCA and ATM.[4][12] By impairing the cell's ability to repair DNA damage, this compound induces synthetic lethality in cancers with existing DDR defects (e.g., HR-deficient tumors) and sensitizes cancer cells to DNA-damaging agents and PARP inhibitors like olaparib (B1684210).[4][6]
MYB and NOTCH1 Signaling
In models of Adenoid Cystic Carcinoma (ACC), a disease characterized by fusions involving the MYB oncogene and activating NOTCH1 mutations, this compound has shown significant activity.[10][13][14] Treatment with this compound leads to the downregulation of MYB, MYC, and their associated target genes.[10][15][16] Similarly, in NOTCH1-active cancer cells, this compound treatment decreases the expression of NOTCH1 protein and its downstream target genes.[16] This demonstrates that this compound can directly target key molecular drivers in specific cancer subtypes.
In Vivo Anti-Tumor Activity
This compound exhibits good oral bioavailability and favorable pharmacokinetic properties, leading to significant dose-dependent tumor growth inhibition in multiple cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[3][5][17]
| Model Type | Cancer Type | Result | Reference(s) |
| CDX | Mantle Cell Lymphoma | Significant tumor growth inhibition | [3][5] |
| CDX | Acute Myeloid Leukemia | Significant tumor growth inhibition | [3][5] |
| CDX | Bladder Cancer | Significant tumor growth inhibition | [3] |
| CDX | Small Cell Lung Cancer | Significant tumor growth inhibition | [3] |
| PDX | Adenoid Cystic Carcinoma | Significant tumor growth inhibition (34% to 108% TGI) | [3][8] |
| PDX | HRD+ Breast Cancer | Significant tumor growth inhibition | [18] |
| PDX | Olaparib-resistant models | Significant inhibition of tumor growth | [4][12] |
| Table 2: Summary of this compound In Vivo Anti-Tumor Efficacy. |
Synergistic Effects
The mechanism of this compound provides a strong rationale for combination therapies.
-
With PARP Inhibitors: As this compound downregulates DDR pathway genes, it creates a synthetic lethal vulnerability. Potent synergistic interactions have been demonstrated when combining this compound with the PARP inhibitor olaparib in breast and ovarian cancer models, including those resistant to olaparib monotherapy.[4][11][12]
-
With BCL2 Inhibitors: In leukemia and lymphoma models, combining this compound with the BCL2 inhibitor venetoclax (B612062) resulted in potent synergistic anti-tumor activity.[3][5]
-
With Chemotherapy: Synergistic effects are also observed when this compound is combined with DNA-damaging chemotherapy agents like cisplatin.[4][12]
Appendix: Experimental Protocols
The following sections describe the general methodologies used in the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay
This workflow is used to determine the IC50 of this compound in various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations. A vehicle control (DMSO) is included.
-
Incubation: Plates are incubated for a defined period, typically 7-10 days, to allow for anti-proliferative effects to manifest.[3]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence or absorbance readings are normalized to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
Western Blot Analysis
This technique is used to measure the levels of specific proteins to confirm target engagement and downstream effects.
Methodology:
-
Cell Lysis: Cells treated with this compound for a specified time (e.g., 3 days) are harvested and lysed to extract total protein.[3]
-
Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., sDMA, SmD3, NOTCH1, MYC). A loading control antibody (e.g., GAPDH, ACTIN) is used to ensure equal loading.[3][10]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Efficacy Study
This workflow assesses the anti-tumor activity of this compound in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Implantation: A suspension of cancer cells or fragments from a patient-derived tumor is implanted subcutaneously.[5]
-
Treatment: Once tumors reach a specified volume, mice are randomized into cohorts and treated orally with this compound (at various doses) or a vehicle control.[3]
-
Efficacy Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight is monitored as a measure of general toxicity.
COMET Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA strand breaks in individual cells.
Methodology:
-
Cell Treatment: Cells (e.g., MDA-MB-231) are treated with this compound, a DNA-damaging agent (like a PARP inhibitor), or a combination of both.[6]
-
Cell Embedding: Treated cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cellular proteins and membranes, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Slides undergo electrophoresis under alkaline conditions, which causes relaxed and broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."
-
Visualization & Analysis: DNA is stained with a fluorescent dye, and images are captured via fluorescence microscopy. The intensity and length of the comet tail relative to the head are quantified to measure the extent of DNA damage.[6]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. preludetx.com [preludetx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. preludetx.com [preludetx.com]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 inhibitors show effects against rare tumors of the salivary glands | BioWorld [bioworld.com]
- 9. Phase Ib study of this compound, an oral protein arginine methyltransferase 5 (PRMT5) inhibitor, in patients with advanced splicing factor-mutant myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med-spportal01.bsd.uchicago.edu [med-spportal01.bsd.uchicago.edu]
- 11. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jdc.jefferson.edu [jdc.jefferson.edu]
- 15. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preludetx.com [preludetx.com]
- 17. researchgate.net [researchgate.net]
- 18. preludetx.com [preludetx.com]
Methodological & Application
PRT543 In Vitro Assay Protocols for Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRT543 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cellular processes, including cell proliferation, DNA damage repair, and RNA splicing.[1][2] Overexpression of PRMT5 has been observed in a wide range of cancers, making it a compelling target for therapeutic intervention.[2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound in cancer cell lines, including methodologies for assessing its impact on cell viability, target engagement, and cellular functions such as migration and invasion.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in regulating gene expression, RNA processing, and DNA damage repair pathways.[2][3] this compound is a small molecule inhibitor that selectively targets the methyltransferase activity of the PRMT5/MEP50 complex.[1] Inhibition of PRMT5 by this compound leads to a reduction in sDMA levels, which in turn modulates the expression of genes involved in cell cycle control and apoptosis, ultimately leading to anti-proliferative effects in cancer cells.[1][2] These application notes provide a comprehensive guide for the in vitro characterization of this compound.
Mechanism of Action of this compound
This compound selectively binds to and inhibits the enzymatic activity of the PRMT5/MEP50 complex.[1] This inhibition prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. The primary downstream effect is a global reduction in symmetric dimethylarginine (sDMA) levels on key cellular proteins, including histones (e.g., H4R3me2s) and components of the spliceosome machinery (e.g., SmD3).[2][3] This leads to altered gene expression, including the downregulation of oncogenes such as MYB and MYC, and genes involved in the DNA damage response (DDR) pathway like BRCA1/2, RAD51, and ATM.[2][3] The disruption of these critical cellular processes results in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Data Presentation
This compound Anti-proliferative Activity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) |
| Granta-519 | Mantle Cell Lymphoma | 31 |
| SET-2 | Acute Myeloid Leukemia | 35 |
| HACC2A | Adenoid Cystic Carcinoma | 25 |
| UFH2 | Adenoid Cystic Carcinoma | 38 |
Table 1: IC50 values of this compound in various cancer cell lines.[2][4]
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Experimental Workflow
Caption: In vitro experimental workflow for this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 3 to 10 days).[2]
-
-
Measurement of Cell Viability:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol is to assess the on-target effect of this compound by measuring the levels of sDMA on total cellular proteins or specific substrates like SmD3.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against sDMA (e.g., anti-symmetric dimethylarginine antibody)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells treated with this compound and vehicle control with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the sDMA signal to the loading control.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
6-well or 12-well plates
-
P200 pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate to create a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile P200 pipette tip, create a straight scratch through the center of the monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
This compound Treatment:
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Boyden Chamber Assay for Cell Invasion
This assay assesses the ability of cells to invade through a basement membrane matrix, a key feature of metastasis.[1]
Materials:
-
Boyden chamber inserts (e.g., Matrigel-coated transwell inserts with 8 µm pores)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Rehydration of Inserts:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium.
-
Seed the cells into the upper chamber of the inserts in the presence of different concentrations of this compound or vehicle control.
-
-
Chemoattraction:
-
Add medium containing a chemoattractant to the lower chamber.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C.
-
-
Removal of Non-Invading Cells:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
-
Image Acquisition and Quantification:
-
Take images of the stained cells under a microscope.
-
Count the number of invading cells in several random fields.
-
-
Data Analysis:
-
Compare the number of invading cells in the this compound-treated wells to the control wells.
-
References
Application Notes and Protocols: PRT543 Dosing for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of PRT543, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for preclinical animal studies. The following protocols are based on published preclinical data and are intended to serve as a guide for researchers developing in vivo study designs.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the methyltransferase activity of PRMT5.[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression, RNA splicing, and DNA damage repair.[1][3][4] By inhibiting PRMT5, this compound can lead to the repression of tumor suppressor genes and the modulation of cellular processes involved in cancer cell proliferation and survival.[1] PRMT5 is overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention.[1][5]
Data Presentation: this compound In Vivo Dosing Schedules
The following table summarizes the reported dosing schedules for this compound in various in vivo cancer models. These studies demonstrate that this compound exhibits dose-dependent anti-tumor activity at well-tolerated doses.[6]
| Animal Model | Cancer Type | Dosing Schedule | Route of Administration | Key Findings | Reference |
| Xenograft | Mantle Cell Lymphoma (Granta-519) | Dose-dependent | Oral | Significant tumor growth inhibition | [6][7] |
| Xenograft | Acute Myeloid Leukemia (SET-2) | Dose-dependent | Oral | Significant tumor growth inhibition | [6][7] |
| Xenograft | Bladder Cancer (5637) | Dose-dependent | Oral | Significant tumor growth inhibition | [6][7] |
| Xenograft | Small Cell Lung Cancer (NCI-H1048) | Dose-dependent | Oral | Significant tumor growth inhibition | [6][7] |
| Patient-Derived Xenograft (PDX) | Adenoid Cystic Carcinoma | Not specified | Not specified | Significant tumor growth inhibition | [8] |
| Patient-Derived Xenograft (PDX) | HRD+ Breast Cancer | Not specified | Not specified | Significant tumor growth inhibition | [9] |
| Xenograft | Olaparib-resistant tumors | 40 mg/kg | Oral | Significant inhibition of tumor growth | [3] |
| Cell-line Derived Xenograft (CDX) | U2AF1S34F or RBM10LOF mutant NSCLC | Dose-related | Not specified | Significant tumor growth inhibition | [10] |
Experimental Protocols
Protocol 1: General In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture cancer cells (e.g., Granta-519, SET-2) in appropriate media and conditions.
- Harvest cells during logarithmic growth phase and resuspend in a suitable matrix (e.g., Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at least twice weekly.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
3. This compound Formulation and Administration:
- Prepare this compound in a vehicle suitable for oral administration. A common formulation involves dissolving this compound in DMSO and then diluting with corn oil.[2]
- Administer this compound or vehicle control orally to the respective groups at the desired dose and schedule (e.g., daily, twice weekly).
4. Efficacy and Tolerability Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis.
- Assess anti-tumor activity by comparing the tumor growth in the this compound-treated groups to the vehicle control group.
5. Pharmacodynamic Analysis:
- Collect tumor tissue at a specified time point after the last dose (e.g., 4 hours).[7]
- Prepare tissue lysates and perform Western blot analysis to assess the levels of symmetric dimethylated SmD3 (sDMA), a known PRMT5 substrate, to confirm target engagement.[6][7]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the PRMT5/MEP50 complex, leading to downstream effects on gene expression and cell proliferation.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. preludetx.com [preludetx.com]
- 8. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preludetx.com [preludetx.com]
- 10. aacrjournals.org [aacrjournals.org]
Establishing a PRT543-Resistant Cancer Cell Line: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT543 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme often overexpressed in various cancers.[1][2][3] PRMT5 plays a crucial role in regulating gene expression, RNA splicing, and DNA damage repair, making it a compelling target for cancer therapy.[4][5] However, the development of drug resistance remains a significant challenge in cancer treatment. This document provides a detailed protocol for establishing a this compound-resistant cancer cell line in vitro, a critical tool for studying resistance mechanisms and developing novel therapeutic strategies to overcome them. The primary method described is the systematic dose-escalation approach, which mimics the gradual development of resistance observed in clinical settings.[6][7][8]
Data Presentation
The following tables provide a structured format for presenting quantitative data generated during the establishment and characterization of the this compound-resistant cell line.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., Granta-519) | 31 | 1.0 |
| This compound-Resistant | [To be determined] | [To be calculated] |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[6]
Table 2: Cell Proliferation Rates
| Cell Line | Doubling Time (hours) |
| Parental | [To be determined] |
| This compound-Resistant | [To be determined] |
Table 3: Western Blot Analysis of Key Proteins
| Protein | Parental (Relative Expression) | This compound-Resistant (Relative Expression) |
| PRMT5 | 1.0 | [To be determined] |
| Symmetric Di-methyl Arginine (sDMA) | 1.0 | [To be determined] |
| p-AKT | 1.0 | [To be determined] |
| p-ERK | 1.0 | [To be determined] |
| p53 | 1.0 | [To be determined] |
Experimental Protocols
Determination of the Initial IC50 of this compound in the Parental Cancer Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the selected parental cancer cell line. This value will serve as the basis for the starting concentration in the dose-escalation protocol.
Materials:
-
Parental cancer cell line of choice (e.g., Granta-519, SET-2)[1]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration and perform 1:3 or 1:5 dilutions.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
Generation of this compound-Resistant Cell Line by Dose-Escalation
Objective: To gradually expose the parental cancer cell line to increasing concentrations of this compound to select for a resistant population.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks or dishes
-
Cryopreservation medium
Protocol:
-
Initiation of Treatment: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation), which can be extrapolated from the IC50 curve.[6]
-
Monitoring and Maintenance:
-
Initially, significant cell death may be observed. Monitor the cell culture daily.
-
Replace the this compound-containing medium every 2-3 days.
-
Allow the surviving cells to repopulate the culture vessel to approximately 80% confluency. This may take several passages.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily at the initial concentration (i.e., the growth rate is consistent and comparable to the parental line in the absence of the drug), increase the this compound concentration by a factor of 1.5 to 2.[8][9]
-
Repeat the monitoring and maintenance steps at this new concentration.
-
If cell death exceeds 50-60%, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[6]
-
-
Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This provides a backup in case of contamination or complete cell death at a higher concentration.[9]
-
Establishment of a Stable Resistant Line: A stable resistant cell line is generally considered established when the cells can consistently proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50 of the parental line) for multiple passages without a significant loss in viability.[9] This entire process can take several months.
Characterization of the this compound-Resistant Cell Line
Objective: To confirm the resistant phenotype and investigate potential mechanisms of resistance.
Protocol:
-
Follow the protocol outlined in section 1 to determine the IC50 of this compound in the newly established resistant cell line.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI significantly greater than 1 confirms resistance.[6]
Protocol:
-
Culture both parental and resistant cells in the presence and absence of this compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PRMT5, symmetric di-methyl arginine (sDMA), and key signaling proteins implicated in resistance, such as p-AKT and p-ERK.[10][11] Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative protein expression levels. A sustained high level of sDMA in the resistant cells in the presence of this compound, as compared to the parental cells, could indicate a resistance mechanism upstream of PRMT5's enzymatic activity or a compensatory mechanism.[10]
Visualizations
Caption: PRMT5 forms a complex with MEP50 and utilizes SAM to methylate various nuclear proteins, influencing key cellular processes. This compound inhibits PRMT5 activity.
Caption: A stepwise workflow illustrating the process of generating and verifying a this compound-resistant cancer cell line.
Caption: A logical diagram outlining potential molecular mechanisms that could contribute to the development of resistance to this compound.
References
- 1. preludetx.com [preludetx.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DSpace [kb.osu.edu]
- 11. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
PRT543: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT543 is a potent and selective, orally available small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, RNA splicing, DNA damage repair, and cell signaling.[3][4] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.[1][4] this compound binds to the substrate recognition site of PRMT5, inhibiting its methyltransferase activity and has demonstrated broad anti-tumor activity in both in vitro and in vivo models.[1][2][5]
This document provides detailed application notes and protocols for the experimental use of this compound, including its solubility, preparation for in vitro and in vivo studies, and its effects on key signaling pathways.
Physicochemical and In Vitro Efficacy Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Solubility and Molecular Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 376.79 g/mol | [2] |
| Solubility | DMSO: 75 mg/mL (199.04 mM) | [2] |
| Ethanol: 75 mg/mL | [2] | |
| Water: Insoluble | [2] | |
| Storage | Store at -20°C for long-term use (months to years) | [5] |
| Store at 0-4°C for short-term use (days to weeks) | [5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀ Value | Cell Lines/System | Source(s) |
| PRMT5/MEP50 Complex (biochemical assay) | 10.8 nM | Scintillation proximity based radiometric assay | [2][6] |
| Cell Proliferation (general) | 10 - 1000 nM | >50 cancer cell lines | [6] |
| Granta-519 (Mantle Cell Lymphoma) | 31 nM | Cell proliferation assay | [7] |
| SET-2 (JAK2V617F+ Acute Myeloid Leukemia) | 35 nM | Cell proliferation assay | [7] |
Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling pathways involved in cancer progression.
DNA Damage Repair (DDR) Pathway
PRMT5 inhibition by this compound downregulates the expression of multiple genes involved in the DNA damage repair and DNA replication pathways, such as BRCA1/2, RAD51, and ATM.[3][8] This leads to an accumulation of DNA damage in cancer cells and sensitizes them to DNA-damaging agents like PARP inhibitors and chemotherapy.[3][9]
MYB and NOTCH1 Signaling Pathways
In adenoid cystic carcinoma (ACC), this compound has been shown to downregulate the expression of key oncogenic drivers, including MYB and NOTCH1, and their downstream target genes.[4][10] This provides a strong rationale for its investigation in tumors dependent on these signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 75 mg/mL).[2][3] Ensure fresh DMSO is used as moisture can reduce solubility.[2]
-
Complete Dissolution: Vortex or gently warm the solution (if necessary) to ensure the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage.
In Vitro Cell Proliferation Assay (General Protocol)
This protocol provides a general workflow for assessing the anti-proliferative effects of this compound on cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preludetx.com [preludetx.com]
- 10. preludetx.com [preludetx.com]
Application Notes and Protocols for the Use of PRT543 in Adenoid Cystic Carcinoma (ACC) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of PRT543, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in the context of adenoid cystic carcinoma (ACC). The following sections detail the mechanism of action, quantitative data from key experiments, and detailed protocols for the use of this compound in ACC xenograft and other preclinical models.
Introduction to this compound in ACC
Adenoid cystic carcinoma is a rare and often aggressive malignancy of the salivary glands with limited effective systemic therapies.[1] A key molecular characteristic of a majority of ACC tumors is the overexpression of the MYB oncogene, often due to chromosomal translocations. Additionally, a subset of ACCs harbor activating mutations in the NOTCH1 signaling pathway.[2] this compound is an orally available small molecule that inhibits PRMT5, an enzyme involved in the regulation of gene expression and other cellular processes.[3] In ACC, this compound has been shown to downregulate both MYB and NOTCH1 signaling pathways, providing a strong rationale for its investigation as a therapeutic agent.[4][5]
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies of this compound in ACC.
Table 1: In Vitro Efficacy of this compound in ACC Cell Lines
| Cell Line | This compound IC50 (nM) | Reference |
| HACC2A | 25 | [6] |
| UFH2 | 38 | [6] |
Table 2: In Vivo Efficacy of this compound in ACC Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| ACC PDX Model 1 | This compound | 34% - 108% (across four models) | [6] |
| ACC PDX Model 2 | This compound | Significant antitumor effects | [7] |
| ACC PDX Model 3 | This compound | Significant tumor growth inhibition | [6] |
| ACC PDX Model 4 | This compound | Significant tumor growth inhibition | [6] |
| ACC PDX Model 5 (low PRMT5) | This compound | Limited efficacy | [6] |
Table 3: Phase I Clinical Trial Results of this compound in Patients with Advanced ACC
| Parameter | Result | Reference |
| Number of Patients | 56 | [4][5] |
| Dosing | 35 mg or 45 mg, orally, days 1-5 of each week | [4][5] |
| Overall Response Rate (ORR) | 2% | [4][5] |
| Stable Disease (SD) | 70% | [4][5] |
| Clinical Benefit Rate (CBR) | 57% | [4][5] |
| Median Progression-Free Survival (PFS) | 5.9 months | [4][5] |
| Most Common Grade 3 Treatment-Related Adverse Events | Anemia (16%), Thrombocytopenia (9%) | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for its evaluation in preclinical models.
Caption: Mechanism of action of this compound in ACC.
Caption: General workflow for preclinical evaluation of this compound in ACC.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in ACC models.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in ACC cell lines.
Materials:
-
ACC cell lines (e.g., HACC2A, UFH2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Protocol:
-
Seed ACC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for 72-96 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migratory capacity of ACC cells.
Materials:
-
ACC cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well culture plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed ACC cells into a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.
-
Once confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing this compound at a desired concentration (e.g., at or below the IC50) or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12-24 hours) until the scratch in the control wells is closed.
-
Measure the width of the scratch at multiple points for each time point and condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay (Boyden Chamber)
Objective: To evaluate the effect of this compound on the invasive potential of ACC cells.
Materials:
-
ACC cell lines
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
-
Microscope
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Resuspend ACC cells in serum-free medium containing this compound or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert.
-
Add complete culture medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained, invaded cells in multiple fields of view under a microscope.
-
Quantify the results and compare the number of invaded cells between treated and control groups.
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of this compound on the expression of PRMT5 target proteins such as MYB and activated NOTCH1.
Materials:
-
ACC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYB, anti-cleaved NOTCH1, anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat ACC cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the mRNA levels of target genes like MYB and MYC.
Materials:
-
ACC cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript™ III First-Strand Synthesis System)
-
SYBR Green or TaqMan master mix
-
Primers for target genes (MYB, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Treat ACC cells with this compound as for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Adenoid Cystic Carcinoma Organoid Culture
Objective: To establish and maintain patient-derived ACC organoids for drug sensitivity testing.
Materials:
-
Fresh ACC tumor tissue
-
Digestion buffer (e.g., Collagenase/Dispase)
-
Matrigel
-
Organoid culture medium
-
Y-27632 ROCK inhibitor
Protocol:
-
Mince the fresh ACC tumor tissue and digest it in digestion buffer to obtain a single-cell suspension.
-
Embed the cell suspension in Matrigel in a multi-well plate.
-
After the Matrigel has solidified, add organoid culture medium supplemented with Y-27632.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 1-2 weeks by dissociating them into smaller fragments or single cells and re-embedding them in fresh Matrigel.
-
For drug testing, plate organoids and treat with this compound as described in the cell viability assay, using an appropriate 3D cell viability reagent.
Patient-Derived Xenograft (PDX) Model Development and Treatment
Objective: To evaluate the in vivo efficacy of this compound in ACC PDX models.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Fresh ACC tumor tissue
-
Surgical tools
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Obtain fresh ACC tumor tissue from surgery under sterile conditions.
-
Implant a small fragment of the tumor (2-3 mm³) subcutaneously into the flank of an immunocompromised mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), expand the PDX model by passaging the tumor into new host mice.
-
For efficacy studies, randomize mice with established tumors into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily or on a 5-day on/2-day off schedule). The control group should receive the vehicle.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for MYB and cleaved NOTCH1).
-
Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. researchgate.net [researchgate.net]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synergistic Effects of PRT543 with Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of PRT543, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in combination with venetoclax (B612062), a selective B-cell lymphoma 2 (BCL-2) inhibitor. The combination of these two targeted agents has shown promising synergistic activity in preclinical models of hematologic malignancies and solid tumors, offering a potential therapeutic strategy to enhance efficacy and overcome resistance.[1][2]
This compound is an orally available small molecule that inhibits the methyltransferase activity of PRMT5, a key enzyme overexpressed in various cancers that regulates gene expression, RNA splicing, and other cellular processes.[3] Venetoclax selectively binds to the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins and inducing apoptosis in cancer cells that are dependent on BCL-2 for survival.[4][5] The synergistic interaction between this compound and venetoclax is thought to be mediated by the modulation of key survival and apoptotic pathways, creating a synthetic lethal effect.
These application notes provide a summary of the preclinical data, a proposed mechanism of action for the synergy, and detailed protocols for key in vitro experiments to study this drug combination.
Data Presentation
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of this compound and venetoclax.
Table 1: In Vitro Anti-proliferative Activity of this compound in Combination with Venetoclax in Cancer Cell Lines [1]
| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax Concentration (nM) | Combination Effect |
| Granta-519 | Mantle Cell Lymphoma | 31 | 10 | Synergistic Inhibition |
| SET-2 | Acute Myeloid Leukemia | 35 | 30 | Synergistic Inhibition |
Data adapted from a preclinical poster presentation by Prelude Therapeutics.[1] The term "Synergistic Inhibition" was used in the presentation; specific Combination Index (CI) values were not provided.
Table 2: In Vivo Tumor Growth Inhibition of this compound and Venetoclax Combination in a Mantle Cell Lymphoma Xenograft Model (Granta-519) [1]
| Treatment Group | Dosing | Tumor Growth Inhibition vs. Vehicle (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | - | - |
| This compound (monotherapy) | Not specified | Not efficacious at tested dose | Not Significant |
| Venetoclax (monotherapy) | Not specified | Not efficacious at tested dose | Not Significant |
| This compound + Venetoclax | Not specified | Significant | P < 0.01 |
Data adapted from a preclinical poster presentation by Prelude Therapeutics.[1] The combination of this compound and venetoclax resulted in significant tumor growth inhibition at doses where neither agent was effective as a monotherapy.
Proposed Mechanism of Synergistic Action
The synergistic cytotoxicity of this compound and venetoclax is likely multifactorial. PRMT5 inhibition by this compound can modulate the expression of genes involved in cell cycle control and apoptosis. This may lead to a cellular state that is more susceptible to BCL-2 inhibition by venetoclax. One proposed mechanism is that PRMT5 inhibition downregulates the expression of anti-apoptotic proteins other than BCL-2, such as MCL-1 or BCL-XL, upon which cancer cells may become more dependent for survival, thereby increasing their sensitivity to venetoclax.
Caption: Proposed mechanism of synergy between this compound and venetoclax.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the synergistic effects of this compound and venetoclax are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of this compound and venetoclax, alone and in combination, on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Granta-519, SET-2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and venetoclax in complete culture medium.
-
Treat the cells with varying concentrations of this compound, venetoclax, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[6][7]
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]
Caption: Workflow for the cell viability and synergy analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and venetoclax.
Materials:
-
Treated cells from the drug combination study
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound, venetoclax, or the combination for a predetermined time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-XL, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, venetoclax, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.[13]
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels.[14][15]
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy that has demonstrated synergistic anti-tumor activity in preclinical models. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanism of this drug combination in various cancer models. Careful execution of these experiments will contribute to a better understanding of the synergistic interaction and may support the clinical development of this combination therapy.
References
- 1. preludetx.com [preludetx.com]
- 2. This compound / Prelude Therap [delta.larvol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Frontiers | Co-operation of MCL-1 and BCL-XL anti-apoptotic proteins in stromal protection of MM cells from carfilzomib mediated cytotoxicity [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting PRT543 Target Engagement via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining whether a therapeutic compound reaches and binds to its intended molecular target within a cell is a critical step in drug development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to build a strong structure-activity relationship.[1][2][3] Western blotting is a widely utilized biochemical technique that can be adapted to assess target engagement through various methods, including Co-Immunoprecipitation (Co-IP) and the Cellular Thermal Shift Assay (CETSA).[4][5][6][7]
This document provides detailed protocols for utilizing Western blot-based methods to confirm the engagement of PRT543 with its target, Protein Arginine Methyltransferase 5 (PRMT5). This compound is an orally available small molecule inhibitor of PRMT5, an enzyme that plays a key role in gene expression and cell proliferation by methylating histone and non-histone proteins.[8][9][10] Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target.[8][9] The following protocols will enable researchers to qualitatively and semi-quantitatively measure the interaction of this compound with PRMT5 in a cellular context.
Signaling Pathway of PRMT5 and Point of Inhibition by this compound
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates, including histones (H3R8, H4R3) and other proteins like SmD3.[8][9] This post-translational modification is crucial for the regulation of several cellular processes, including gene transcription, RNA splicing, and the DNA damage response.[10] PRMT5 has been shown to influence major signaling pathways implicated in cancer, such as those involving MYB and NOTCH1.[10] this compound acts as a selective inhibitor of PRMT5's methyltransferase activity, thereby blocking these downstream effects.[8]
Caption: PRMT5 signaling pathway and point of inhibition by this compound.
Experimental Protocols
Two primary Western blot-based methods for assessing this compound target engagement are presented: Co-Immunoprecipitation (Co-IP) to detect the drug-protein complex and the Cellular Thermal Shift Assay (CETSA) to measure drug-induced protein stabilization.
Method 1: Co-Immunoprecipitation (Co-IP)
This protocol is designed to pull down the PRMT5 protein and determine if this compound is bound to it, indicating direct target engagement.[4][11][12][13]
Materials and Reagents:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-PRMT5 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-PRMT5 (for detection), Anti-symmetrically dimethylated SmD3 (sDMA-SmD3) (as a pharmacodynamic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Standard Western blot equipment (electrophoresis and transfer apparatus, imaging system)
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to express PRMT5) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.[14]
-
Incubate 500 µg - 1 mg of pre-cleared protein lysate with 2-5 µg of anti-PRMT5 antibody overnight at 4°C with gentle rotation.[4]
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.[13]
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.[15]
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies (anti-PRMT5 and anti-sDMA-SmD3 for the input) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[18]
-
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that drug binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][6][7] This thermal shift can be detected by Western blot.
Materials and Reagents:
-
Same as for Co-IP, with the exception of the Co-IP specific reagents.
-
Thermal cycler or heating blocks.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound or DMSO as described in the Co-IP protocol.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[6][19]
-
-
Cell Lysis and Sample Preparation:
-
Protein Quantification, SDS-PAGE, and Western Blotting:
Data Presentation
The results from the Western blot experiments can be quantified by densitometry. For the CETSA experiment, the band intensities of soluble PRMT5 at different temperatures are plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.[6]
Table 1: Hypothetical CETSA Data for this compound Target Engagement with PRMT5
| Temperature (°C) | Soluble PRMT5 (Vehicle, % of 40°C) | Soluble PRMT5 (1 µM this compound, % of 40°C) |
| 40 | 100 | 100 |
| 43 | 98 | 100 |
| 46 | 95 | 99 |
| 49 | 85 | 97 |
| 52 | 70 | 94 |
| 55 | 50 | 88 |
| 58 | 30 | 75 |
| 61 | 15 | 55 |
| 64 | 5 | 35 |
| 67 | <1 | 18 |
| 70 | <1 | 8 |
Experimental Workflow Diagram
Caption: CETSA Western Blot Workflow for Target Engagement.
References
- 1. Target Engagement Assays [discoverx.com]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. Facebook [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. 2.4. Co-immunoprecipitation (Co-IP) and Western blotting (WB) [bio-protocol.org]
- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting PRT543 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with the PRMT5 inhibitor, PRT543.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its primary mechanism of action is to bind to the substrate recognition site of PRMT5, thereby inhibiting its methyltransferase activity.[1] This inhibition prevents the symmetric dimethylation of arginine residues on histone and non-histone proteins, which in turn modulates the expression of genes involved in cellular processes like proliferation and DNA damage repair.[1][3] PRMT5 is often overexpressed in various cancers, making it a therapeutic target.[1]
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to impact several key signaling pathways implicated in cancer:
-
DNA Damage Repair (DDR) Pathway: this compound can downregulate the expression of multiple genes involved in the DDR pathway, such as BRCA1/2, RAD51, and ATM.[3][4] This can sensitize cancer cells to PARP inhibitors and certain chemotherapies.[3][4]
-
MYB Signaling: In preclinical models of adenoid cystic carcinoma (ACC), this compound has been observed to decrease the expression of MYB and its target genes.[5][6]
-
NOTCH1 Signaling: this compound can downregulate the NOTCH1 signaling pathway, which is a driver in certain cancers like T-cell acute lymphoblastic leukemia and ACC.[5][6]
Q3: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common source of experimental variability. Several factors can contribute to this issue:
-
Compound Solubility and Stability: this compound is insoluble in water and is typically dissolved in DMSO for in vitro experiments.[7] Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation. Prepare fresh dilutions from a stable stock for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and batch-to-batch differences in serum can all impact cellular response to the inhibitor. It is crucial to maintain consistent cell culture practices.
-
Assay-Specific Parameters: Factors such as incubation time, reagent quality, and the specific assay format can all contribute to variability.
Q4: My in vitro biochemical assay results with this compound are potent, but I'm seeing weaker effects in my cell-based assays. Why might this be?
Discrepancies between biochemical and cellular assay potencies are common. Potential reasons include:
-
Cell Permeability: The compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Cellular Efflux: Cancer cells can express efflux pumps that actively remove the inhibitor from the cell, reducing its effective concentration at the target.
-
Target Engagement: It is important to confirm that this compound is engaging with PRMT5 within the cell. This can be assessed by measuring the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD3, via Western blot. A reduction in sDMA levels indicates target engagement.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solutions or culture media after dilution.
-
Inconsistent results and high variability between replicate wells.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Dissolution | Ensure this compound is completely dissolved in 100% DMSO to make a concentrated stock solution. Use fresh, high-quality DMSO as it can absorb moisture, which reduces solubility.[7] |
| Precipitation upon Dilution | When diluting the DMSO stock into aqueous media, do so gradually and with gentle mixing. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.[7] |
| Compound Instability | Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
Issue 2: High Experimental Variability and Inconsistent Results
Symptoms:
-
Large error bars in quantitative assays.
-
Poor reproducibility of results between experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cellular Health and Confluency | Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment. |
| Reagent Variability | Use reagents from the same lot number when possible. Qualify new batches of critical reagents (e.g., serum) before use in large-scale experiments. |
| Pipetting and Handling Errors | Calibrate pipettes regularly. Use consistent pipetting techniques to minimize variations in compound concentration. |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect. |
Issue 3: Suspected Off-Target Effects
Symptoms:
-
Cellular phenotypes that are inconsistent with known PRMT5 function.
-
Cell toxicity at concentrations where on-target effects are not expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration range for on-target effects. Off-target effects are more common at higher concentrations. |
| Lack of Specificity | Use a structurally unrelated PRMT5 inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely an on-target effect. |
| Genetic Validation | Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout PRMT5. The resulting phenotype should be compared to that observed with this compound treatment. |
Data Summary
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Granta-519 | Mantle Cell Lymphoma | 31 | [8] |
| SET-2 | Acute Myeloid Leukemia | 35 | [8] |
| Multiple Cell Lines | Various | 10 - 1000 | [9] |
| PRMT5/MEP50 Complex | Biochemical Assay | 10.8 | [2][5] |
Experimental Protocols
General Protocol for Cell Viability/Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remember to prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours to 10 days, based on previous reports).[8][10]
-
Assay Readout: Measure cell viability using a suitable method, such as a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol for Western Blot Analysis of sDMA
This protocol is to confirm the on-target activity of this compound by measuring the levels of symmetric dimethylarginine (sDMA), a direct marker of PRMT5 activity.
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 3 days).[10]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for sDMA (e.g., anti-sDMA on SmD3).
-
Incubate with a corresponding secondary antibody.
-
-
Detection: Detect the signal using an appropriate chemiluminescent substrate and imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or total histone) to ensure equal protein loading.
Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action on PRMT5.
Caption: A logical workflow for troubleshooting common sources of variability.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "this compound, a Protein Arginine Methyltransferase 5 Inhibitor, in Patients " by Renata Ferrarotto, Paul Swiecicki et al. [jdc.jefferson.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preludetx.com [preludetx.com]
Technical Support Center: Managing PRT543-Induced Thrombocytopenia in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing thrombocytopenia induced by the PRMT5 inhibitor, PRT543, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause thrombocytopenia?
This compound is an orally available small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression and RNA splicing.[1][3] In the context of hematopoiesis, PRMT5 is essential for the proper function and maintenance of hematopoietic stem and progenitor cells.[4][5] By inhibiting PRMT5, this compound disrupts the normal development and maturation of megakaryocytes, the precursor cells to platelets, leading to a decrease in platelet production (thrombopoiesis) and resulting in thrombocytopenia. Clinical studies in humans have reported thrombocytopenia as a common treatment-related adverse event.[4][5][6][7][8]
Q2: What is the expected onset and severity of this compound-induced thrombocytopenia in mice?
The onset and severity of thrombocytopenia can vary depending on the dose and administration schedule of this compound, as well as the mouse strain. Generally, a noticeable drop in platelet counts can be expected within the first 1 to 2 weeks of continuous dosing. The severity can range from mild to severe, and in some preclinical studies with PRMT5 inhibitors, cytopenias were reversible and could be managed with dose modifications.[7][8] It is crucial to establish a baseline platelet count for each mouse before starting treatment and to monitor counts regularly.
Q3: How can I monitor platelet counts in my mouse model?
Regular monitoring of platelet counts is critical. Blood can be collected via the saphenous vein or retro-orbital sinus for analysis. Automated hematology analyzers are the most common and accurate method for determining platelet counts. Alternatively, manual counting using a hemocytometer is possible but more labor-intensive. For detailed procedures, please refer to the Experimental Protocols section.
Q4: Are there any known supportive care strategies to manage this compound-induced thrombocytopenia in mice?
While specific supportive care strategies for this compound-induced thrombocytopenia in mice are not well-documented in publicly available literature, general principles for managing drug-induced thrombocytopenia can be applied. These may include:
-
Dose Modification: Reducing the dose or altering the dosing schedule of this compound may help alleviate the severity of thrombocytopenia.[7][8]
-
Treatment Holidays: A temporary cessation of this compound administration can allow for platelet count recovery.
-
Thrombopoietin Receptor Agonists (TPO-RAs): Agents like romiplostim and eltrombopag (B601689) have been used to manage chemotherapy-induced thrombocytopenia and could potentially be explored in a research setting to stimulate platelet production. However, their use in the context of this compound requires careful consideration and study design.
Q5: What is the mechanism of PRMT5 in regulating platelet production?
PRMT5 is essential for normal adult hematopoiesis.[1] It plays a critical role in the maintenance and function of hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HPCs).[1][4][5] PRMT5 is involved in regulating gene expression and RNA splicing necessary for cell differentiation and proliferation. Inhibition of PRMT5 can lead to impaired cytokine signaling, upregulation of the tumor suppressor p53, and subsequent apoptosis of hematopoietic progenitors, including megakaryocyte precursors.[1][5] This disruption in the early stages of megakaryopoiesis ultimately leads to decreased platelet production.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe or rapid onset of thrombocytopenia | High sensitivity of the mouse strain to this compound. Incorrect dosing or formulation. | Verify the dose and administration protocol. Consider performing a dose-response study to determine the optimal therapeutic window with manageable toxicity. Evaluate the health status of the mice, as underlying conditions could exacerbate the effect. |
| High variability in platelet counts between mice | Inconsistent drug administration. Individual differences in mouse metabolism and sensitivity. Inaccurate blood collection or platelet counting technique. | Ensure consistent and accurate administration of this compound. Standardize blood collection and analysis procedures. Increase the number of mice per group to account for biological variability. |
| Platelet counts do not recover after a treatment holiday | Irreversible damage to megakaryocyte progenitors at the dose used. Prolonged half-life of this compound in the specific mouse model. | Extend the treatment-free period and continue monitoring. Consider a lower starting dose for future experiments. Evaluate bone marrow cellularity and megakaryocyte numbers through histological analysis to assess the extent of hematopoietic suppression. |
| Confounding factors affecting platelet counts (e.g., bleeding) | Spontaneous bleeding due to severe thrombocytopenia. Cage-related injuries or fighting. | House mice individually if fighting is observed. Use appropriate handling techniques to minimize stress and injury. Monitor for signs of bleeding (e.g., petechiae, hematuria) and consider humane endpoints if severe bleeding occurs. |
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Mice
1. Blood Collection:
- Collect 20-50 µL of blood from the saphenous vein or retro-orbital sinus using an EDTA-coated capillary tube or a syringe with an appropriate gauge needle.
- For serial sampling from the same mouse, the saphenous vein is preferred to minimize stress and injury.
- Ensure proper mixing of the blood with the anticoagulant to prevent clotting.
2. Platelet Counting:
- Automated Hematology Analyzer:
- Follow the manufacturer's instructions for the specific analyzer.
- Ensure the instrument is calibrated for mouse blood.
- Dilute the blood sample with the recommended diluent if required by the analyzer.
- Manual Counting (Hemocytometer):
- Dilute the blood sample (e.g., 1:100) with a platelet-specific diluent (e.g., 1% ammonium (B1175870) oxalate).
- Load the diluted sample into a hemocytometer.
- Allow the platelets to settle for 10-15 minutes in a humidified chamber.
- Count the platelets in the designated squares under a phase-contrast microscope (400x magnification).
- Calculate the platelet count using the appropriate formula based on the dilution and the area counted.
Protocol 2: Bone Marrow Smear and Megakaryocyte Analysis
1. Bone Marrow Collection:
- Euthanize the mouse using an approved method.
- Dissect the femur and tibia and clean the bones of surrounding tissue.
- Cut the ends of the bones and flush the marrow cavity with phosphate-buffered saline (PBS) or a suitable cell culture medium using a syringe and needle.
- Gently aspirate and re-suspend the marrow to create a single-cell suspension.
2. Bone Marrow Smear Preparation:
- Place a small drop of the bone marrow cell suspension onto a clean microscope slide.
- Use a second slide at a 45-degree angle to spread the drop across the first slide, creating a thin smear.
- Allow the smear to air dry completely.
3. Staining:
- Stain the smear with Wright-Giemsa or a similar hematological stain according to the manufacturer's protocol.
4. Microscopic Examination:
- Examine the stained smear under a light microscope.
- Identify megakaryocytes based on their large size and multi-lobed nucleus.
- Quantify the number of megakaryocytes per high-power field to assess changes in megakaryopoiesis.
Data Presentation
Table 1: Example of Platelet Count Monitoring Data
| Treatment Group | Mouse ID | Baseline Platelet Count (x10³/µL) | Day 7 Platelet Count (x10³/µL) | Day 14 Platelet Count (x10³/µL) |
| Vehicle | 1 | 1050 | 1020 | 1080 |
| Vehicle | 2 | 1100 | 1080 | 1120 |
| This compound (X mg/kg) | 3 | 1080 | 650 | 420 |
| This compound (X mg/kg) | 4 | 1120 | 710 | 480 |
Table 2: Example of Bone Marrow Megakaryocyte Quantification
| Treatment Group | Mouse ID | Megakaryocytes per High-Power Field (Average) |
| Vehicle | 1 | 8.5 |
| Vehicle | 2 | 9.1 |
| This compound (X mg/kg) | 3 | 3.2 |
| This compound (X mg/kg) | 4 | 2.8 |
Visualizations
Caption: this compound-induced thrombocytopenia signaling pathway.
Caption: Experimental workflow for studying this compound-induced thrombocytopenia.
References
- 1. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Modulates Splicing for Genome Integrity and Preserves Proteostasis of Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fanconi anemia pathway controls oncogenic response in hematopoietic stem and progenitor cells by regulating PRMT5-mediated p53 arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
PRT543 Technical Support Center: Optimizing Dosage and Minimizing Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for investigators working with PRT543, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available small molecule that selectively inhibits the enzymatic activity of PRMT5.[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. By inhibiting PRMT5, this compound modulates the expression of genes involved in cell proliferation and other cellular processes, leading to its potential antineoplastic activity.[1]
Q2: What are the most common toxicities observed with this compound in clinical trials?
A2: The most frequently reported treatment-related adverse events (TRAEs) in Phase 1 clinical trials of this compound are generally hematological and constitutional. These include thrombocytopenia (low platelet count), anemia (low red blood cell count), fatigue, and nausea.[2][3] Cytopenias (low blood cell counts) have been found to be reversible and can typically be managed with dose modifications.[2][3]
Q3: What is the primary dose-limiting toxicity (DLT) of this compound?
A3: The primary dose-limiting toxicity observed in Phase 1 clinical studies of this compound is thrombocytopenia.[2][3][4]
Q4: What is the recommended Phase 2 dose (RP2D) for this compound?
A4: Different Phase 1 cohorts have established slightly different recommended Phase 2 doses (RP2D). In one study involving patients with advanced solid tumors and lymphoma, the RP2D was determined to be 45 mg administered five times per week (5x/wk).[2][4] In a dose-expansion study for patients with adenoid cystic carcinoma, recommended phase II doses of 35 mg or 45 mg orally on days 1–5 of each week were used.[5]
Troubleshooting Guide: Managing this compound-Associated Toxicities
This guide provides insights into potential issues you may encounter during your in vitro or in vivo experiments with this compound and offers suggestions for troubleshooting.
Issue 1: Unexpectedly high cytotoxicity in cell culture experiments.
-
Possible Cause: Cell line hypersensitivity, incorrect dosage calculation, or extended exposure time.
-
Troubleshooting Steps:
-
Confirm IC50: Ensure your working concentration is appropriate for your specific cell line. The IC50 for this compound can range from 10 to 1000 nM in different cancer cell lines.
-
Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment to determine the optimal concentration for your experimental goals (e.g., target inhibition vs. maximal cell killing).
-
Time-Course Experiment: Evaluate the effect of this compound over different time points to identify the optimal exposure duration.
-
Cell Viability Assay: Utilize a quantitative cell viability assay, such as the MTT assay, to accurately assess cytotoxicity.
-
Issue 2: Significant weight loss or signs of distress in animal models.
-
Possible Cause: The administered dose is too high for the specific animal model or strain, leading to systemic toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dosage of this compound. Preclinical studies have shown anti-tumor activity at well-tolerated doses.
-
Alternative Dosing Schedule: Consider alternative dosing schedules, such as the 5x/week regimen used in clinical trials, which may improve tolerability compared to daily dosing.
-
Monitor Hematological Parameters: Regularly monitor complete blood counts (CBCs) to check for signs of thrombocytopenia and anemia.
-
Supportive Care: Ensure animals have adequate hydration and nutrition.
-
Issue 3: Lack of efficacy in an in vivo model at a previously reported effective dose.
-
Possible Cause: Differences in the tumor model, route of administration, or pharmacokinetics.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, measure the levels of symmetric dimethylarginine (sDMA), a pharmacodynamic biomarker of PRMT5 inhibition, in tumor tissue or surrogate tissues to confirm that this compound is reaching its target and inhibiting its activity.
-
Pharmacokinetic Analysis: Assess the pharmacokinetic profile of this compound in your animal model to ensure adequate drug exposure.
-
Re-evaluate the Model: The specific genetic context of your tumor model may influence its sensitivity to PRMT5 inhibition.
-
Data on this compound Toxicity
The following table summarizes treatment-related adverse events (TRAEs) observed in a Phase 1 dose-escalation study of this compound in patients with advanced solid tumors and lymphoma.
| Adverse Event | Any Grade (N=49) | Grade ≥3 (N=49) |
| Thrombocytopenia | 27% | 20% |
| Anemia | 24% | 12% |
| Fatigue | 41% | - |
| Nausea | 29% | - |
Data from McKean et al., Molecular Cancer Therapeutics, 2021.[2]
Key Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection: Annexin V Staining
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizing this compound's Mechanism and Experimental Workflows
Caption: this compound inhibits the PRMT5/MEP50 complex, altering gene expression and mRNA splicing.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. broadpharm.com [broadpharm.com]
- 5. [PDF] Regulation of constitutive and alternative splicing by PRMT5 reveals a role for Mdm4 pre-mRNA in sensing defects in the spliceosomal machinery | Semantic Scholar [semanticscholar.org]
PRT543 Experiments: Technical Support Center for Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving PRT543, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available small molecule that selectively inhibits PRMT5.[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] This post-translational modification plays a crucial role in regulating gene expression, RNA splicing, and DNA damage repair.[3] By inhibiting PRMT5, this compound can alter the expression of genes involved in cellular proliferation and other key cellular processes, leading to antiproliferative and antineoplastic activities.[1][2]
Q2: What are the known cellular effects of this compound?
In preclinical studies, this compound has been shown to:
-
Inhibit the methyltransferase activity of the PRMT5/MEP50 complex.[4][5]
-
Reduce the levels of symmetric dimethylarginine (sDMA) on proteins like SmD3.[5]
-
Inhibit cell proliferation in a variety of cancer cell lines.[5]
-
Induce changes in mRNA splicing, including intron retention and exon skipping.[6]
-
Downregulate the expression of genes such as MYB and MYC.[4][7]
Q3: In which cancer types has this compound shown potential?
This compound has been investigated in clinical trials for advanced solid tumors and hematologic malignancies.[3][8][9] Preclinical data has shown its activity in models of mantle cell lymphoma, acute myeloid leukemia, small cell lung cancer, bladder cancer, and adenoid cystic carcinoma.[2][5][7]
Troubleshooting Guide
Issue 1: Weaker than expected or no activity of this compound in cell-based assays.
If you observe reduced or no efficacy of this compound in your cell-based experiments, consider the following potential causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Store this compound powder at -20°C and stock solutions in DMSO at -80°C to prevent degradation.[3] Prepare fresh working solutions for each experiment. |
| Poor Cell Permeability | Increase incubation time to allow for sufficient intracellular accumulation of the inhibitor.[1] Consider using a cell line with known sensitivity to PRMT5 inhibitors as a positive control. |
| Cell Line Insensitivity | Confirm PRMT5 expression in your cell line using Western blot or qPCR.[3] Some cell lines may have intrinsic resistance or compensatory mechanisms. Research the dependency of your cell line on the PRMT5 pathway. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration for observing the desired effect.[3] Effects of PRMT5 inhibition can manifest over several hours to days.[3] |
| Suboptimal Assay Conditions | Ensure consistent pH (ideally 6.5-8.5) and temperature (around 37°C) in your assays, as PRMT5 activity can be sensitive to these parameters.[1] |
| Efflux by Cellular Transporters | Some cells may actively pump out the inhibitor. This can be investigated using efflux pump inhibitors, though this can introduce confounding variables. |
Issue 2: Inconsistent results between biochemical and cell-based assays.
It is not uncommon to observe a discrepancy between the high potency of a compound in a biochemical assay and its weaker activity in a cellular context.
Factors Contributing to Discrepancies
| Factor | Explanation |
| Cellular Environment | In a cell, this compound must cross the cell membrane, avoid efflux pumps, and resist metabolic degradation to reach its intracellular target, PRMT5. These barriers are absent in a purified enzyme assay. |
| Target Engagement | High concentrations of the substrate and cofactor (S-adenosylmethionine) in the cell can compete with the inhibitor, requiring higher concentrations of this compound to achieve the same level of inhibition as in a biochemical assay. |
| Off-Target Effects | At higher concentrations, this compound might have off-target effects that could mask or counteract its on-target activity. |
Issue 3: Unexpected cellular toxicity or off-target effects.
While this compound is a selective inhibitor, off-target effects or cellular stress can occur, especially at higher concentrations.
Observed Adverse Events in Clinical Trials (May indicate potential in vitro toxicities)
| Adverse Event | Frequency (Grade 3) |
| Anemia | 16% |
| Thrombocytopenia | 9% |
Data from a Phase I dose-expansion study in patients with adenoid cystic carcinoma.[9][10][11]
Troubleshooting Unexpected Toxicity
-
Dose-Response Curve: Perform a careful dose-response analysis to determine the therapeutic window of this compound in your specific cell line.
-
Negative Controls: Use a vehicle control (e.g., DMSO) to ensure that the observed effects are not due to the solvent.[3] If available, an inactive structural analog of this compound would be an ideal negative control to rule out off-target effects.[3]
-
Marker of DNA Damage: Assess markers of DNA damage (e.g., γH2AX) to determine if the observed toxicity is related to genotoxic stress.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency after 72 hours of growth.
-
Compound Treatment: The next day, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for PRMT5 Target Engagement
This protocol is to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylated proteins.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a known PRMT5 substrate (e.g., anti-sDMA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound, a PRMT5 inhibitor.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. preludetx.com [preludetx.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase Ib study of this compound, an oral protein arginine methyltransferase 5 (PRMT5) inhibitor, in patients with advanced splicing factor-mutant myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med-spportal01.bsd.uchicago.edu [med-spportal01.bsd.uchicago.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. "this compound, a Protein Arginine Methyltransferase 5 Inhibitor, in Patients " by Renata Ferrarotto, Paul Swiecicki et al. [jdc.jefferson.edu]
PRT543 In Vivo Bioavailability Technical Support Center
Welcome to the technical support center for PRT543. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo bioavailability of this compound. While this compound is a potent, selective, and orally available PRMT5 inhibitor with generally favorable pharmacokinetic properties, this guide addresses common challenges and strategies to ensure consistent and optimal drug exposure in your preclinical models.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[4] Its primary mechanism is to bind to the substrate recognition site of PRMT5, inhibiting its methyltransferase activity.[3] This prevents the symmetric dimethylation of arginine residues on both histone and non-histone proteins, which in turn modulates gene expression, RNA splicing, and DNA damage repair pathways, leading to anti-tumor activity.[3][5]
Q2: What are the reported pharmacokinetic properties of this compound?
A2: Preclinical studies have shown that this compound has good oral bioavailability and favorable pharmacokinetic properties.[1][6] In a Phase 1 clinical trial, this compound demonstrated dose-dependent increases in maximum plasma concentration (Cmax) and overall exposure (AUC).[7][8] The table below summarizes key pharmacokinetic parameters from a clinical study.
Q3: What is the role of the PRMT5/MEP50 complex?
A3: PRMT5 requires a cofactor, Methylosome Protein 50 (MEP50), to form a functional enzymatic complex.[9][10] this compound effectively inhibits the methyltransferase activity of this PRMT5/MEP50 complex, which is crucial for its therapeutic effect.[4]
Q4: How does this compound affect downstream signaling?
A4: By inhibiting PRMT5, this compound reduces the symmetric dimethylation (sDMA) of key substrates. This leads to downstream effects such as the altered expression of genes involved in cell proliferation and the DNA damage response, including BRCA1 and RAD51.[3][5] A notable biomarker of this compound activity is the reduction of sDMA on the SmD3 protein, a core component of the spliceosome.[1][11]
Troubleshooting Guide for In Vivo Experiments
Q5: We are observing low or inconsistent plasma concentrations of this compound in our mouse model. What are the potential causes and solutions?
A5: Low or variable plasma exposure can stem from several factors related to formulation, administration, or the animal model itself. The following troubleshooting flowchart and table can help diagnose the issue.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phase Ib study of this compound, an oral protein arginine methyltransferase 5 (PRMT5) inhibitor, in patients with advanced splicing factor-mutant myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
PRT543 Technical Support Center: Addressing Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with PRT543 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is sparingly soluble in aqueous solutions. Direct dissolution in water or aqueous buffers at neutral pH is expected to be very low. For most in vitro and in vivo applications, the use of organic solvents, co-solvents, or specific formulations is necessary to achieve desired concentrations.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is highly recommended. This compound exhibits good solubility in DMSO.[1] Anhydrous, high-purity DMSO should be used to avoid moisture absorption, which can decrease the solubility of the compound.[1] Ethanol can also be a suitable solvent.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To address this, consider the following troubleshooting steps:
-
Lower the final concentration: The most direct approach is to reduce the final concentration of this compound in your assay.
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup, if possible, as higher concentrations can be toxic to cells.
-
Use a gentle dilution method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding the buffer to the stock solution gradually while vortexing.
-
Employ sonication: Brief sonication in a water bath after dilution can help to break down small precipitates and re-dissolve the compound.
Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in vitro experiments?
A4: Yes, several strategies can be employed to enhance the solubility of this compound for in vitro assays:
-
Co-solvents: A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) can improve solubility.
-
Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to maintain the compound in solution.
-
pH adjustment: If your experimental system allows, modifying the pH of the buffer may improve solubility, especially if the compound has ionizable groups.
Q5: How should I prepare this compound for in vivo oral administration?
A5: For oral administration in preclinical models, this compound can be formulated as a homogeneous suspension. A common method involves using carboxymethylcellulose sodium (CMC-Na) as a suspending agent.
Troubleshooting Guide: Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit. |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other components in the assay medium. | - Maintain a constant temperature throughout the experiment.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Evaluate the stability of this compound in your specific assay buffer over the duration of the experiment. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution, including incomplete dissolution of the stock or precipitation upon dilution. | - Ensure the stock solution in DMSO is completely dissolved before use.- Use a consistent and validated protocol for diluting the stock solution into the aqueous medium.- Visually inspect for any signs of precipitation before each use. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of aqueous buffers is not extensively published, the following table provides illustrative data based on its known properties and data from similar small molecule inhibitors.
| Solvent/Buffer System | Estimated Solubility (mg/mL) | Notes |
| Water (pH 7.4) | Insoluble (<0.1) | This compound is practically insoluble in neutral aqueous solutions. |
| DMSO | ≥ 75 | Highly soluble in DMSO.[1] |
| Ethanol | ≥ 75 | Soluble in ethanol.[1] |
| 5% DMSO in PBS (pH 7.4) | Low | Solubility is limited; precipitation is likely at higher concentrations. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | This formulation can achieve a clear solution suitable for in vivo use. |
| 0.5% (w/v) CMC-Na in water | ≥ 5 (as a suspension) | Forms a homogeneous suspension for oral administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Accurately weigh the desired amount of this compound powder. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). c. Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate in a water bath to ensure complete dissolution. d. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage
-
Materials: this compound powder, Carboxymethylcellulose sodium (CMC-Na), sterile water.
-
Procedure: a. Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix thoroughly until a clear, viscous solution is formed. b. Weigh the required amount of this compound powder. c. Gradually add the this compound powder to the 0.5% CMC-Na solution while continuously stirring or vortexing. d. Continue to mix until a homogeneous suspension is achieved. e. This formulation should be prepared fresh before each use.
Protocol 3: Preparation of a Solubilized this compound Formulation for In Vitro Use
-
Materials: this compound DMSO stock solution, Polyethylene glycol 300 (PEG300), Tween-80, sterile water or saline.
-
Procedure: a. Start with a high-concentration stock solution of this compound in DMSO (e.g., 75 mg/mL).[1] b. In a sterile tube, add the required volume of the this compound DMSO stock solution. c. Add PEG300 to the DMSO solution and mix thoroughly until clear. A common ratio is 1 part DMSO to 8 parts PEG300. d. Add Tween-80 to the mixture and mix until clear. A common final concentration of Tween-80 is 5%. e. Finally, add sterile water or saline to reach the desired final volume and concentration. Mix gently to avoid foaming. f. This solution should be used immediately for optimal results.[1]
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: PRT543 In Vitro Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response curves for the PRMT5 inhibitor, PRT543.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, potent, and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. By inhibiting PRMT5, this compound decreases sDMA levels, which modulates the expression of genes involved in cellular proliferation and other cellular processes.[1] This can lead to the increased expression of anti-proliferative genes and/or a decrease in the expression of genes that promote cell proliferation.[1]
Q2: What is the typical IC50 range for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) for this compound in cell proliferation assays can vary depending on the cell line. In a panel of over 50 cancer cell lines, IC50 values ranged from 10 to 1000 nM.[2] Specific examples include Granta-519 (Mantle Cell Lymphoma) with an IC50 of 31 nM and SET-2 (Acute Myeloid Leukemia) with an IC50 of 35 nM.[3] In adenoid cystic carcinoma cell lines HACC2A and UFH2, the IC50 values were reported to be 25 nM and 38 nM, respectively.[4] The biochemical IC50 for this compound against the PRMT5/MEP50 complex is 10.8 nM.[5]
Q3: How long should I treat my cells with this compound to see an effect on proliferation?
A3: For anti-proliferative response profiling, a treatment duration of 10 days has been used.[3] However, the optimal duration may vary between cell lines and the specific endpoint being measured.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: A reliable method to confirm target engagement is to measure the reduction in symmetric dimethylarginine (sDMA) levels on known PRMT5 substrates, such as SmD3, by Western blot. A concentration-dependent reduction in sDMA is indicative of PRMT5 inhibition.[3] A 3-day treatment with this compound has been shown to be sufficient to observe this effect.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
-
Question: My IC50 values for this compound are varying significantly between replicate experiments. What could be the cause?
-
Answer: Inconsistent IC50 values are a common issue and can be attributed to several factors:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cellular characteristics and sensitivity to inhibitors can change with high passage numbers.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results. Use a cell counter to ensure accurate and consistent cell numbers are plated for each experiment.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[5] Ensure the compound is fully dissolved in high-quality, anhydrous DMSO to make a concentrated stock solution. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it for single use.
-
Assay Conditions: Maintain consistent assay conditions, including incubation times, temperature, and CO2 levels.
-
Issue 2: this compound shows weak or no activity in my cell-based assay.
-
Question: this compound has a potent biochemical IC50, but I'm not observing significant anti-proliferative effects in my cell line. Why might this be?
-
Answer: A discrepancy between biochemical and cellular potency can occur for several reasons:
-
Cell Permeability: While this compound is orally available, its permeability can vary between different cell types. If you suspect low permeability, you may need to increase the incubation time to allow for sufficient intracellular accumulation.
-
Incubation Time: The 10-day treatment period reported in some studies may be necessary to observe significant anti-proliferative effects in slower-growing cell lines.[3] Consider extending your treatment duration.
-
Target Expression Levels: The expression level of PRMT5 can vary between cell lines, potentially influencing their sensitivity to inhibition.
-
Confirmation of Target Engagement: Before concluding a lack of phenotypic effect, confirm that this compound is inhibiting its target in your specific cell line by performing a Western blot for sDMA on a known PRMT5 substrate. A lack of sDMA reduction at the tested concentrations would suggest a problem with drug uptake or target engagement.
-
Issue 3: High background or non-specific effects observed.
-
Question: I'm observing cell death at concentrations where I don't see a significant reduction in sDMA, or my dose-response curve has a very shallow slope. What should I do?
-
Answer: These observations may indicate off-target effects or issues with the assay itself:
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
Concentration Range: Use a wide range of this compound concentrations, typically spanning several orders of magnitude, to ensure you capture the full dose-response curve.
-
Assay Linearity: For viability assays like CellTiter-Glo, ensure that the cell number used is within the linear range of the assay.
-
Microscopy: Visually inspect the cells under a microscope after treatment to check for signs of cytotoxicity that may not be related to the intended mechanism of action.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Treatment Duration |
| PRMT5/MEP50 complex | N/A | Biochemical Assay | 10.8 | N/A |
| Granta-519 | Mantle Cell Lymphoma | Cell Proliferation | 31 | 10 days |
| SET-2 | Acute Myeloid Leukemia | Cell Proliferation | 35 | 10 days |
| HACC2A | Adenoid Cystic Carcinoma | Cell Proliferation | 25 | Not Specified |
| UFH2 | Adenoid Cystic Carcinoma | Cell Proliferation | 38 | Not Specified |
| Panel of >50 Cancer Cell Lines | Various | Cell Proliferation | 10 - 1000 | 10 days |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
This protocol describes how to determine the effect of this compound on the viability of adherent or suspension cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment (for adherent cells).
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a concentration range from 1 nM to 10 µM initially.
-
Add 100 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 10 days) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Western Blot for Symmetric Dimethylarginine (sDMA) Detection
This protocol details the detection of changes in sDMA levels on a known PRMT5 substrate (e.g., SmD3) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against sDMA-containing protein (e.g., anti-SmD3 sDMA)
-
Primary antibody for a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control (DMSO) for 3 days.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the sDMA signal and the loading control.
-
Normalize the sDMA signal to the loading control to determine the relative reduction in sDMA levels for each this compound concentration.
-
Mandatory Visualizations
Caption: this compound inhibits the PRMT5/MEP50 complex, reducing sDMA formation and impacting downstream pathways.
Caption: Experimental workflow for generating a this compound dose-response curve using a cell viability assay.
Caption: A flowchart to troubleshoot common issues encountered during this compound dose-response experiments.
References
Managing anemia as a side effect of PRT543 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing anemia as a side effect of PRT543 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of anemia with this compound treatment?
Anemia is a common treatment-related adverse event observed in clinical trials of this compound. The incidence and severity can vary depending on the patient population and dosing regimen.
Q2: What is the likely mechanism of this compound-induced anemia?
While the exact mechanism is still under investigation, it is hypothesized that this compound-induced anemia is linked to the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a crucial enzyme involved in various cellular processes, including the regulation of gene expression and mRNA splicing, which are essential for normal hematopoiesis, the process of blood cell formation. Inhibition of PRMT5 may disrupt the proper development and maturation of red blood cell precursors in the bone marrow, leading to a decrease in circulating red blood cells and subsequent anemia.
Q3: How is the severity of anemia graded in clinical trials?
The severity of anemia is typically graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1][2][3][4][5] This grading system is based on hemoglobin (Hgb) levels and clinical symptoms.
Troubleshooting Guide: Anemia Observed in Experiments
If a decrease in hemoglobin or hematocrit is observed in subjects during this compound treatment, follow this troubleshooting guide.
Step 1: Confirm and Grade the Anemia
-
Repeat Complete Blood Count (CBC): To confirm the initial finding, perform a repeat CBC with a differential to measure hemoglobin, hematocrit, red blood cell (RBC) count, and RBC indices (e.g., MCV, MCH, MCHC).
-
Grade the Anemia: Use the CTCAE v5.0 guidelines to grade the severity of the anemia.[1][2]
Step 2: Perform a Differential Diagnosis
It is critical to rule out other potential causes of anemia that may be confounding the experimental results.
-
Review Experimental Protocol:
-
Concomitant Treatments: Are other agents being administered that could cause anemia?
-
Blood Sampling Frequency: Is excessive phlebotomy contributing to blood loss?
-
-
Investigate Other Potential Causes:
-
Hemolysis: Evaluate for signs of red blood cell destruction by measuring lactate (B86563) dehydrogenase (LDH), haptoglobin, and indirect bilirubin. A peripheral blood smear can also be examined for schistocytes.[6]
-
Nutritional Deficiencies: Assess levels of iron, vitamin B12, and folate.
-
Underlying Disease: Consider the possibility that the underlying malignancy or other comorbidities could be contributing to the anemia.[7]
-
Step 3: Implement a Monitoring and Management Plan
Based on the grade of anemia and the experimental context, consider the following actions:
-
Increased Monitoring: Increase the frequency of CBC monitoring to track the progression of the anemia.
-
Dose Modification: In clinical settings, cytopenias such as anemia are often managed with dose modifications.[6][8][9] For preclinical research, consider a dose reduction or temporary interruption of this compound to assess the impact on hematological parameters.
-
Supportive Care: In animal studies, supportive measures may be necessary. In clinical research, this could involve transfusions as indicated by the grade of anemia and clinical symptoms.[3]
Data Summary
Table 1: Incidence of Anemia in this compound Clinical Trials
| Study Population | Dosing Regimen | Any Grade Anemia (%) | Grade ≥3 Anemia (%) | Reference |
| Advanced Solid Tumors and Lymphoma | Various (BIW, 5x/week, QD) | 24 | 12 | [6][9] |
| Advanced Adenoid Cystic Carcinoma | 35 mg or 45 mg (5x/week) | Not specified | 16 | [10][11] |
| Myeloid Malignancies | Various (BIW, TIW, 5x/week, QD) | 17 | 17 | [8][12] |
| Splicing Factor-Mutant Myeloid Malignancies | 35 mg (5x/week) | 50 | 50 | [13] |
Key Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound on Erythroid Progenitor Cells (Colony-Forming Unit Assay)
This assay assesses the direct impact of this compound on the proliferation and differentiation of erythroid progenitor cells.[14][15][16][17][18]
Methodology:
-
Isolate Progenitor Cells: Isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque gradient centrifugation. Enriched CD34+ cells can also be used.
-
Culture Setup:
-
Prepare a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing cytokines that support erythroid colony formation, such as erythropoietin (EPO), stem cell factor (SCF), and interleukin-3 (IL-3).
-
Add varying concentrations of this compound or vehicle control to the medium.
-
Plate the progenitor cells in the prepared medium in 35 mm culture dishes.
-
-
Incubation: Incubate the culture dishes for 14-16 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Scoring:
-
Using an inverted microscope, identify and count the number of burst-forming unit-erythroid (BFU-E) and colony-forming unit-erythroid (CFU-E) colonies.
-
BFU-E colonies are large and consist of multiple clusters of hemoglobinized cells, while CFU-E colonies are smaller, single clusters.
-
-
Data Analysis: Compare the number and size of erythroid colonies in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of the compound on erythropoiesis.
Protocol 2: In Vivo Assessment of Red Blood Cell Lifespan
This protocol helps to determine if this compound is causing premature destruction of red blood cells (hemolysis).
Methodology:
-
Labeling of Red Blood Cells:
-
Reinfusion: Reinfuse the labeled red blood cells back into the subject.
-
Blood Sampling: Collect small blood samples at regular intervals over a period of time (e.g., daily for the first week, then weekly).
-
Flow Cytometry Analysis:
-
Stain the blood samples with a fluorescently-labeled streptavidin conjugate that binds to the biotinylated RBCs.
-
Use flow cytometry to determine the percentage of labeled RBCs remaining in circulation at each time point.
-
-
Data Analysis: Plot the percentage of surviving labeled RBCs against time. A shortened RBC lifespan in this compound-treated subjects compared to controls would suggest a hemolytic component to the anemia.
Visualizations
Caption: PRMT5 inhibition by this compound may lead to anemia.
Caption: Troubleshooting workflow for observed anemia.
References
- 1. Anemia in Placebo Arms of Cancer Studies | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Anaemia | eviQ [eviq.org.au]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. Research Portal [iro.uiowa.edu]
- 13. Paper: Phase Ib Study of this compound, an Oral Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor, in Patients with Relapsed or Refractory, Splicing Factor-Mutant Myeloid Malignancies [ash.confex.com]
- 14. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 16. stemcell.com [stemcell.com]
- 17. Human and Mouse Hematopoietic Colony-Forming Cell Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. stemcell.com [stemcell.com]
- 19. Measurement of Red Cell Lifespan and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Models for the Red Blood Cell Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PRT543 vs. JNJ-64619178: A Preclinical Comparative Guide for Researchers
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) have emerged as a promising class of therapeutic agents. PRMT5 is a critical enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair, and its overexpression is implicated in a wide range of malignancies. This guide provides a detailed preclinical comparison of two notable PRMT5 inhibitors: PRT543, developed by Prelude Therapeutics, and JNJ-64619178, from Janssen Research and Development. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action and Binding
Both this compound and JNJ-64619178 are potent and selective small molecule inhibitors of PRMT5. However, they exhibit distinct binding mechanisms. This compound is described as a substrate-competitive inhibitor, selectively binding to the substrate recognition site of PRMT5.[1][2] In contrast, JNJ-64619178 is a pseudo-irreversible inhibitor that binds to both the S-adenosylmethionine (SAM) and protein substrate binding pockets of the PRMT5/MEP50 complex.[1][3][4][5] This results in a prolonged and sustained inhibition of PRMT5's methyltransferase activity.[1][6]
Biochemical Potency and Selectivity
Both molecules demonstrate high potency against the PRMT5/MEP50 complex.
| Inhibitor | Target | IC50 | Selectivity |
| This compound | PRMT5/MEP50 complex | 10.8 nM | Highly selective against a panel of 36 other methyltransferases.[7][8] |
| JNJ-64619178 | PRMT5/MEP50 complex | >80% inhibition at 10 µmol/L | Highly selective against 37 other human arginine and lysine (B10760008) methyltransferases.[6] |
Table 1: Biochemical Potency and Selectivity. This table summarizes the in vitro potency and selectivity of this compound and JNJ-64619178 against the PRMT5/MEP50 complex.
In Vitro Anti-proliferative Activity
Both this compound and JNJ-64619178 have demonstrated broad anti-proliferative activity across a range of cancer cell lines.
| Inhibitor | Cell Line Panel | IC50 Range | Key Findings |
| This compound | >50 cancer cell lines (solid tumors and hematological malignancies) | 10 - 1000 nM[7][8] | Anti-proliferative activity correlated with a reduction in symmetrically dimethylated SmD3 protein.[8] |
| JNJ-64619178 | 94 cancer cell lines (18 different heme and solid cancer types) | Not explicitly stated in a range, but showed potent and broad inhibition.[5][6] | Sensitivity was associated with the presence of splicing factor mutations in some cancer types.[1][6] |
Table 2: In Vitro Anti-proliferative Activity. This table compares the in vitro efficacy of this compound and JNJ-64619178 in various cancer cell lines.
In Vivo Antitumor Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the antitumor activity of both inhibitors.
| Inhibitor | Xenograft Models | Dosing | Key Findings |
| This compound | Mantle cell lymphoma (Granta-519, Z-138), Acute myeloid leukemia (MV4-11, SET2, HEL), Small cell lung cancer (NCI-H1048), Bladder cancer (5637)[7][9] | Oral administration | Dose-dependent tumor growth inhibition.[7][9] In vivo activity was accompanied by a decrease in symmetrically dimethylated SmD3 in tumor tissue.[7] |
| JNJ-64619178 | Non-small cell lung cancer, Small cell lung cancer, Hematologic malignancies[4][5][6] | Oral administration | Dose-dependent tumor growth inhibition and regression.[4][5] Sustained blockage of tumor regrowth after dosing cessation.[4][5] |
Table 3: In Vivo Antitumor Efficacy. This table summarizes the in vivo antitumor effects of this compound and JNJ-64619178 in different xenograft models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by both inhibitors and a general workflow for evaluating PRMT5 inhibitors in preclinical models.
Figure 1: PRMT5 Signaling Pathway. This diagram illustrates the central role of the PRMT5/MEP50 complex in methylating various substrates and the subsequent cellular effects, which are inhibited by this compound and JNJ-64619178.
Figure 2: Preclinical Evaluation Workflow. This diagram outlines a typical experimental workflow for the preclinical assessment of PRMT5 inhibitors like this compound and JNJ-64619178.
Experimental Protocols
Biochemical IC50 Determination (Scintillation Proximity Assay for this compound)
A scintillation proximity-based radiometric assay was utilized to determine the IC50 of this compound against the PRMT5/MEP50 complex.[7][8] The reaction mixture typically contains the PRMT5/MEP50 enzyme, a biotinylated peptide substrate, and [3H]-S-adenosyl-L-methionine as the methyl donor. The reaction is initiated and incubated at a specific temperature for a set time. The amount of radiolabeled methyl group transferred to the peptide substrate is quantified using a scintillation counter. The IC50 value is calculated by measuring the inhibition of enzyme activity at various concentrations of the inhibitor.
Cell Proliferation Assays
The anti-proliferative effects of the inhibitors were assessed using various cancer cell lines. Cells were seeded in multi-well plates and treated with increasing concentrations of either this compound or JNJ-64619178 for a specified duration (e.g., 10 days for this compound).[9] Cell viability was measured using standard methods such as CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, were then determined.
Western Blotting for Target Engagement
To confirm target engagement in cells and tumor tissues, the levels of symmetric dimethylarginine (sDMA) on PRMT5 substrates, such as SmD3, were measured by Western blotting.[7][9] Cells or tumor lysates were prepared, and proteins were separated by SDS-PAGE. Following transfer to a membrane, specific antibodies against sDMA-modified proteins and total protein levels (as a loading control) were used for detection. A reduction in the sDMA signal in inhibitor-treated samples compared to vehicle-treated controls indicates target engagement.
In Vivo Xenograft Studies
Human cancer cell lines were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound or JNJ-64619178 was administered orally at specified doses and schedules.[7][9] Tumor volumes were measured regularly using calipers. At the end of the study, tumors could be excised for pharmacodynamic analysis, such as Western blotting for sDMA levels.[7]
Conclusion
Both this compound and JNJ-64619178 are potent and selective PRMT5 inhibitors with broad preclinical anti-tumor activity. While they share a common target, their distinct binding mechanisms may lead to differences in their pharmacological profiles and clinical outcomes. JNJ-64619178's pseudo-irreversible binding offers the potential for prolonged target engagement.[1][6] this compound has also demonstrated significant in vivo efficacy and has been investigated in combination with other targeted therapies.[7][8][10] The choice between these inhibitors for further research and development may depend on the specific cancer type, the presence of predictive biomarkers such as splicing factor mutations, and the desired therapeutic window. This guide provides a foundational comparison based on publicly available preclinical data to aid in these critical decisions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. preludetx.com [preludetx.com]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of PRMT5 Inhibitors: PRT543 vs. GSK3326595
For Immediate Release
This guide provides a comprehensive comparison of two prominent protein arginine methyltransferase 5 (PRMT5) inhibitors, PRT543 and GSK3326595, for researchers, scientists, and drug development professionals. By presenting available preclinical and clinical data, this document aims to facilitate an objective evaluation of their efficacy and mechanisms of action.
Introduction
Protein arginine methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[1] Overexpression of PRMT5 is observed in a wide range of cancers, making it an attractive target for therapeutic intervention.[2][3] this compound and GSK3326595 are both orally available small molecule inhibitors of PRMT5 that have shown promise in preclinical and clinical settings.[2][4] This guide will delve into a detailed comparison of their performance based on published experimental data.
Mechanism of Action
Both this compound and GSK3326595 function by inhibiting the enzymatic activity of the PRMT5/MEP50 complex, which is responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][5] This inhibition leads to a reduction in the levels of symmetric dimethylarginine (sDMA), a key pharmacodynamic biomarker.[4][5]
GSK3326595 acts as a non-competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and a competitive inhibitor with respect to the protein substrate.[1] Its mechanism of action has been linked to the induction of alternative splicing of MDM4, leading to the activation of the p53 tumor suppressor pathway.
While the exact binding mode of this compound has not been as extensively detailed in the provided search results, it is a potent and selective inhibitor that binds to the substrate recognition site of PRMT5, effectively blocking its methyltransferase activity.[2]
Preclinical Efficacy
Biochemical and Cellular Potency
Both molecules have demonstrated potent inhibition of PRMT5 in biochemical and cellular assays.
| Inhibitor | Biochemical IC50 (PRMT5/MEP50) | Representative Cellular IC50/gIC50 | Cell Line(s) |
| This compound | 10.8 nM[2][6] | 31 nM | Granta-519 (Mantle Cell Lymphoma) |
| 35 nM | SET-2 (Acute Myeloid Leukemia)[4] | ||
| 25 nM | HACC2A (Adenoid Cystic Carcinoma) | ||
| 38 nM | UFH2 (Adenoid Cystic Carcinoma)[7] | ||
| GSK3326595 | ~6.2 - 9.2 nM[8][] | Low nM range | Lymphoma and Breast Cancer cell lines[8] |
| 69 nM (GI50) | 5637 (Bladder Cancer)[10] |
In Vivo Antitumor Activity
Both inhibitors have shown significant tumor growth inhibition in various xenograft models.
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | Granta-519 (Mantle Cell Lymphoma) Xenograft | Oral administration | Significant tumor growth inhibition.[2] |
| SET-2 (Acute Myeloid Leukemia) Xenograft | Oral administration | Significant tumor growth inhibition.[2] | |
| 5637 (Bladder Cancer) Xenograft | Oral administration | Significant tumor growth inhibition.[2] | |
| NCI-H1048 (Small Cell Lung Cancer) Xenograft | Oral administration | Significant tumor growth inhibition.[2] | |
| Adenoid Cystic Carcinoma (ACC) PDX | Oral administration | Significant tumor growth inhibition (34% to 108% TGI).[7] | |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) Xenograft | 25, 50, and 100 mg/kg twice per day, orally | Dose-dependent tumor growth inhibition.[5] |
| CHLA20 (Neuroblastoma) Xenograft | Not specified | Attenuated primary tumor growth and metastasis.[11] |
Clinical Trial Data
Both this compound and GSK3326595 have been evaluated in Phase 1 clinical trials.
This compound (NCT03886831)
This ongoing Phase 1 study is evaluating this compound in patients with advanced solid tumors and hematologic malignancies.[12][13]
| Parameter | Finding |
| Recommended Phase 2 Dose (RP2D) | 45 mg, 5 times per week[14] |
| Safety Profile | Generally well-tolerated. Most common Grade 3 or higher treatment-related adverse events (TRAEs) were thrombocytopenia and anemia.[15] |
| Preliminary Efficacy | - Durable complete response observed in a patient with HRD+ ovarian cancer.[15]- Stable disease observed in patients with adenoid cystic carcinoma and uveal melanoma.[15]- Clinical benefit rate of 57% in patients with recurrent/metastatic adenoid cystic carcinoma.[16] |
| Pharmacokinetics | Half-life of approximately 15 hours at the expansion dose.[17] |
| Target Engagement | Dose-dependent reduction in serum sDMA, with a 69% reduction at the expansion dose.[1] |
GSK3326595 (METEOR-1: NCT02783300 and NCT03614728)
The METEOR-1 study assessed GSK3326595 in patients with advanced solid tumors and non-Hodgkin lymphoma (NHL), while the NCT03614728 study focused on myeloid neoplasms.[3][18]
| Parameter | Finding |
| Recommended Phase 2 Dose (RP2D) | Initially 400 mg once daily, later amended to 300 mg once daily due to toxicities.[3] |
| Safety Profile | Most common adverse events included fatigue, nausea, and anemia.[3] |
| Efficacy (METEOR-1) | - Partial responses in patients with adenoid cystic carcinoma and ER-positive breast cancer.[19]- Complete responses in patients with follicular lymphoma and diffuse large B-cell lymphoma.[19] |
| Efficacy (NCT03614728) | Limited clinical activity in heavily pretreated patients with myeloid neoplasms, with a 17% clinical benefit rate.[18] |
| Pharmacokinetics | Rapidly absorbed with a mean terminal half-life of 4-6 hours.[3] |
Experimental Protocols
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol provides a general framework for assessing target engagement by measuring the reduction of sDMA levels in cellular lysates.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative reduction in sDMA levels.
In Vivo Xenograft Studies
The following is a generalized protocol for assessing in vivo antitumor efficacy.
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into vehicle control and treatment groups.
-
Drug Administration: Administer this compound or GSK3326595 orally at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for sDMA).[2][5]
Signaling Pathways and Experimental Workflows
References
- 1. A Study of this compound in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preludetx.com [preludetx.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PRMT5 inhibitors show effects against rare tumors of the salivary glands | BioWorld [bioworld.com]
- 8. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. An Open-label, Dose Escalation Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of GSK3326595 in Participants With Solid Tumors and Non-Hodgkin's Lymphoma [clin.larvol.com]
- 16. This compound, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preludetx.com [preludetx.com]
- 18. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. benchchem.com [benchchem.com]
Analysis of PRT543 Clinical Trial Results from NCT03886831: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial NCT03886831, which evaluated the safety and efficacy of PRT543, a first-in-class, potent, and selective oral inhibitor of protein arginine methyltransferase 5 (PRMT5). The trial enrolled patients with advanced solid tumors and hematologic malignancies who had exhausted available treatment options. This document summarizes the key findings, compares the performance of this compound with alternative therapies, and provides detailed experimental methodologies for key assays cited in the trial.
Overview of this compound and the NCT03886831 Trial
This compound is a small molecule inhibitor of PRMT5, an enzyme that plays a crucial role in regulating gene expression and RNA splicing, and is overexpressed in various cancers.[1] The NCT03886831 study was a Phase 1, multicenter, open-label, dose-escalation and dose-expansion trial designed to determine the recommended Phase 2 dose (RP2D), safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.[2] The dose-escalation portion of the trial enrolled patients with a range of advanced solid tumors and lymphomas.[3] The dose-expansion phase focused on specific cohorts, including patients with adenoid cystic carcinoma (ACC), myelofibrosis (MF), and myelodysplastic syndrome (MDS).[4]
Key Clinical Trial Results
The NCT03886831 trial has provided initial evidence of the safety and preliminary efficacy of this compound in heavily pre-treated patient populations.
Safety and Tolerability
Across the dose-escalation and dose-expansion cohorts, this compound was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were hematologic in nature and typically reversible with dose modification.
Table 1: Most Common Treatment-Related Adverse Events (Any Grade) in the Dose Escalation Phase (N=49) [3]
| Adverse Event | Frequency |
| Fatigue | 41% |
| Nausea | 29% |
| Thrombocytopenia | 27% |
| Anemia | 24% |
Grade 3 or higher TRAEs included thrombocytopenia and anemia.[3] In the adenoid cystic carcinoma cohort, the most common Grade 3 TRAEs were anemia (16%) and thrombocytopenia (9%).[5] No Grade 4 or 5 treatment-emergent adverse events were reported in this cohort.[5]
Pharmacodynamics and Target Engagement
This compound demonstrated dose-dependent target engagement and inhibition of PRMT5 activity. A key pharmacodynamic marker, symmetric dimethylarginine (sDMA) in the serum, showed a significant reduction with this compound treatment. At the expansion dose of 45 mg administered five times a week, a 69% reduction in serum sDMA was observed.[6] Furthermore, an increase in intron retention, a marker of PRMT5's role in mRNA splicing, was seen in peripheral blood mononuclear cells, confirming the drug's mechanism of action.[7]
Efficacy
Preliminary efficacy was observed in several cohorts of the NCT03886831 trial.
-
Adenoid Cystic Carcinoma (ACC): In a dose-expansion cohort of 56 patients with recurrent/metastatic ACC, this compound demonstrated a clinical benefit rate of 57% and a disease control rate of 70%.[5] The overall response rate (ORR) was 2%, with a median progression-free survival (PFS) of 5.9 months.[5]
-
Myeloid Malignancies (MF and MDS): In patients with myelofibrosis and myelodysplastic syndrome, this compound showed evidence of clinical activity. In the dose-escalation phase, three patients with MF exhibited stable disease for at least one year, with one patient showing improvement in bone marrow fibrosis.[8] One patient with MDS and a spliceosome mutation experienced a significant clinical response in anemia and transfusion requirements.[8]
Comparative Analysis
To provide context for the clinical potential of this compound, this section compares its performance with established and emerging therapies for the specific cancers investigated in the trial's expansion cohorts.
Adenoid Cystic Carcinoma (ACC)
Currently, there are no standard-of-care systemic therapies for recurrent/metastatic ACC, and treatment options are limited.
Table 2: Comparison of this compound with Other Investigational Therapies in Adenoid Cystic Carcinoma
| Therapy | Mechanism of Action | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| This compound | PRMT5 Inhibitor | 2%[5] | 5.9 months[5] | Anemia (16%), Thrombocytopenia (9%)[5] |
| Axitinib | VEGFR Inhibitor | 0% - 9.1%[2][9] | 10.8 months[9] | Hypertension, Fatigue, Oral Mucositis[9] |
| Axitinib + Avelumab | VEGFR Inhibitor + PD-L1 Inhibitor | 18%[10] | 7.3 months[10] | Fatigue, Hypertension, Diarrhea[11] |
| Lenvatinib | Multi-kinase Inhibitor (VEGFR, FGFR, PDGFRα, RET, KIT) | 15.6%[12] | 17.5 months[12] | Hypertension (28.1%), Oral Pain (9.4%)[12] |
Relapsed/Refractory Myelofibrosis (MF)
The treatment landscape for myelofibrosis that is resistant or refractory to first-line JAK inhibitors like ruxolitinib (B1666119) is evolving.
Table 3: Comparison of this compound with Other Therapies in Relapsed/Refractory Myelofibrosis
| Therapy | Mechanism of Action | Spleen Volume Reduction (≥35%) | Symptom Response Rate (≥50% reduction) | Key Grade ≥3 Adverse Events |
| This compound | PRMT5 Inhibitor | Data not yet mature | Improvement in symptoms observed[8] | Anemia, Thrombocytopenia[8] |
| Fedratinib | JAK2/FLT3 Inhibitor | 30%[13] | 27%[13] | Anemia, Thrombocytopenia, Gastrointestinal disorders[8] |
| Momelotinib | JAK1/JAK2/ACVR1 Inhibitor | Non-inferior to ruxolitinib | Comparable to other JAK inhibitors | Dizziness, Nausea[14] |
| Pacritinib (B611967) | JAK2/IRAK1 Inhibitor | 23% (in patients with severe thrombocytopenia)[15] | 25% (in patients with severe thrombocytopenia)[15] | Anemia, Thrombocytopenia[15] |
Relapsed/Refractory Myelodysplastic Syndrome (MDS)
For patients with higher-risk MDS who have failed hypomethylating agents, therapeutic options remain an area of high unmet need.
Table 4: Comparison of this compound with Other Therapies in Relapsed/Refractory Higher-Risk Myelodysplastic Syndrome
| Therapy | Mechanism of Action | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Key Grade ≥3 Adverse Events |
| This compound | PRMT5 Inhibitor | Data not yet mature | Objective responses observed in 5/40 patients with splicing factor-mutant myeloid malignancies | Anemia (50%), Thrombocytopenia (27.5%), Neutropenia (15%) |
| Venetoclax (B612062) + Azacitidine | BCL2 Inhibitor + Hypomethylating Agent | 7% (in R/R MDS)[16] | 39% (CR + mCR in R/R MDS)[16] | Febrile neutropenia (34%), Thrombocytopenia (32%), Neutropenia (27%), Anemia (18%)[16] |
| Luspatercept | TGF-β Ligand Trap | Not applicable (primarily for anemia) | Hematologic Improvement-Erythroid (HI-E) of 53.7% in lower-risk MDS[3] | Anemia, Thrombocytopenia[3] |
Experimental Protocols
Detailed methodologies are crucial for the scientific community to understand and potentially replicate key findings.
Pharmacodynamic Assessment: Serum Symmetric Dimethylarginine (sDMA) Measurement
-
Objective: To quantify the level of sDMA in patient serum as a biomarker of PRMT5 inhibition.
-
Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurate quantification of sDMA.[17][18]
-
Sample Preparation: Serum samples are typically prepared by protein precipitation to remove larger molecules. This is often followed by a derivatization step, such as with butyl ester, to improve the chromatographic properties of ADMA and sDMA.[17]
-
Chromatographic Separation: The derivatized sample is injected into a UPLC system equipped with a reverse-phase column (e.g., Acquity UPLC BEH C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid) is used to separate sDMA from other serum components.[17]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for sDMA and an isotopically labeled internal standard (e.g., d7-ADMA) are monitored.[17]
-
Quantification: The concentration of sDMA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sDMA.
-
Pharmacodynamic Assessment: Intron Retention Analysis
-
Objective: To assess changes in mRNA splicing, specifically intron retention, as a functional consequence of PRMT5 inhibition.
-
Methodology: RNA sequencing (RNA-seq) followed by specialized bioinformatic analysis is the primary method.[19]
-
Sample Collection and RNA Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. Total RNA is then extracted from the PBMCs using a commercial kit.
-
Library Preparation and Sequencing: The extracted RNA is used to prepare a sequencing library. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Read Alignment: The raw sequencing reads are aligned to a reference human genome.
-
Intron Retention Quantification: Specialized bioinformatics tools such as IRFinder or iREAD are used to identify and quantify intron retention events.[19] These tools typically calculate an "intron retention ratio" or a "percent spliced-in (PSI)" value for each intron, which represents the proportion of transcripts that retain that intron.
-
Differential Analysis: Statistical analysis is performed to identify introns with significantly different retention levels between pre-treatment and on-treatment samples.
-
-
Pharmacokinetic Assessment
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in patients.
-
Methodology: Plasma concentrations of this compound are measured at various time points after drug administration using a validated bioanalytical method, typically LC-MS/MS.
-
Sample Collection: Blood samples are collected at pre-specified time points before and after this compound administration. Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate this compound from plasma components.
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. A specific chromatographic method is used to separate this compound from any potential metabolites, and a tandem mass spectrometer is used for sensitive and selective detection and quantification.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) using non-compartmental analysis.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the PRMT5 enzyme, leading to altered gene expression and RNA splicing, ultimately suppressing cancer cell proliferation.
NCT03886831 Clinical Trial Workflow
Caption: Workflow of the NCT03886831 Phase 1 clinical trial of this compound, from patient enrollment through dose escalation and expansion to endpoint analysis.
Conclusion
The initial results from the NCT03886831 trial suggest that this compound is a promising novel agent with a manageable safety profile and signs of clinical activity in heavily pre-treated patients with advanced cancers, including adenoid cystic carcinoma, myelofibrosis, and myelodysplastic syndrome. The demonstrated on-target activity through pharmacodynamic markers further validates its mechanism of action. While the efficacy data are preliminary, they provide a strong rationale for continued development and further investigation in larger, more definitive studies. The comparative analysis indicates that this compound may offer a new therapeutic option in settings with limited effective treatments. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from PRMT5 inhibition.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Fewer RBCTs With Luspatercept Treatment in Patient With LR-MDS | Docwire News [docwirenews.com]
- 4. Venetoclax Plus Azacitidine Evaluated in High-Risk Myelodysplastic Syndromes - The ASCO Post [ascopost.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Myelofibrosis: Treatment Options After Ruxolitinib Failure [mdpi.com]
- 8. Long-Term Transfusion Independence with Luspatercept Versus Epoetin Alfa in Erythropoiesis-Stimulating Agent-Naive, Lower-Risk Myelodysplastic Syndromes in the COMMANDS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Phase II Clinical Trial of Axitinib and Avelumab in Patients With Recurrent/Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Study of Lenvatinib in Patients With Progressive, Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of venetoclax plus azacitidine for patients with treatment-naive high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Momelotinib in Myelofibrosis: A Systematic Review and Meta-Analysis With a Focus on Anemia Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retrospective analysis of pacritinib in patients with myelofibrosis and severe thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 1b study of venetoclax and azacitidine combination in patients with relapsed or refractory myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Frontiers | Intron Retention as a Mode for RNA-Seq Data Analysis [frontiersin.org]
A Head-to-Head Comparison of PRT543 and Other Leading PRMT5 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The field of oncology is increasingly focused on epigenetic targets, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a pivotal enzyme in cancer progression. PRMT5 is the primary catalyst for symmetric dimethylarginine (SDMA) modification of histone and non-histone proteins, influencing critical cellular functions including gene expression, mRNA splicing, and signal transduction.[1] Its overexpression is correlated with poor prognoses in a variety of cancers, making it a compelling target for therapeutic intervention.[1] This guide provides a detailed, objective comparison of PRT543, a potent and selective PRMT5 inhibitor, with other leading inhibitors in clinical development: JNJ-64619178 (Onametostat), GSK3326595, and the MTA-cooperative inhibitor, AMG 193.
At a Glance: Key Performance Metrics
The following table summarizes the key preclinical and clinical data for a direct comparison of these PRMT5 inhibitors.
| Parameter | This compound | JNJ-64619178 (Onametostat) | GSK3326595 | AMG 193 |
| Biochemical IC50 | 10.8 nM (PRMT5/MEP50 complex) | 0.14 nM (PRMT5/MEP50 complex) | 6.2 nM (PRMT5/MEP50 complex) | MTA-cooperative; potent in MTAP-deleted cells |
| Mechanism of Action | Selective PRMT5 inhibitor | Selective, orally active, pseudo-irreversible PRMT5 inhibitor | Selective, reversible PRMT5 inhibitor | MTA-cooperative PRMT5 inhibitor |
| Key Preclinical Findings | Broad anti-proliferative activity in >50 cancer cell lines (IC50 range: 10 - 1000 nM). Significant tumor growth inhibition in multiple xenograft models.[2] | Potent antiproliferative activity in various cancer cell lines. Tumor regression in a small cell lung cancer xenograft model. | Potent antitumor activities in vitro and in vivo in animal models. | Selectively induces synthetic lethality in MTAP-deleted tumor cells.[3][4] |
| Clinical Trial Identifier | NCT03886831 | NCT03573310 | NCT02783300 | NCT05094336 |
| Phase of Development | Phase 1 | Phase 1 | Phase 1/2 (Discontinued) | Phase 1/2 |
| Key Clinical Outcomes | Durable complete response in one HRD+ ovarian cancer patient; stable disease in several other patients, including those with adenoid cystic carcinoma (ACC).[5][6] | Objective response rate (ORR) of 5.6% in a broad population. In ACC patients, ORR was 11.5% with a median PFS of 19.1 months.[7][8] | Modest efficacy with some partial and complete responses in NHL and solid tumors, including ACC.[7][9] | Favorable safety profile. ORR of 21.4% in efficacy-assessable patients with MTAP-deleted solid tumors.[3][4] |
| Reported Adverse Events | Most common Grade ≥3: Thrombocytopenia, anemia.[10] | Dose-limiting toxicity: Thrombocytopenia.[7] | Most common Grade ≥3: Anemia, fatigue, nausea.[11] | Most common treatment-related: Nausea, fatigue, vomiting. No significant myelosuppression.[3][4] |
Delving Deeper: Experimental Data and Protocols
A direct comparison of inhibitory potency is best understood in the context of the experimental conditions. The following sections provide an overview of the methodologies used to generate the data presented above.
Biochemical Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For PRMT5 inhibitors, this is often determined using a scintillation proximity assay (SPA) or a FRET-based assay.
Experimental Protocol: Scintillation Proximity Assay (SPA) for PRMT5 IC50
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the PRMT5/MEP50 enzyme complex, a biotinylated peptide substrate (e.g., a histone H4-derived peptide), and varying concentrations of the inhibitor (e.g., this compound).
-
Methylation Reaction: The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), the methyl donor. The plate is incubated to allow for the methylation of the peptide substrate.
-
Signal Detection: Streptavidin-coated SPA beads are added to each well. These beads bind to the biotinylated peptide substrate. When a tritiated methyl group has been transferred to the peptide, the bead is brought into close proximity with the radioisotope. This proximity allows the energy from the radioactive decay to stimulate the scintillant in the bead, producing light.
-
Data Analysis: The light signal is measured using a microplate scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Activity: Anti-Proliferative Effects
The ability of a PRMT5 inhibitor to suppress cancer cell growth is a key indicator of its potential therapeutic efficacy. This is commonly assessed using cell viability assays.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a serial dilution of the PRMT5 inhibitor (e.g., this compound) for a specified period (typically 72 to 120 hours).
-
Viability Assessment: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.
-
Data Analysis: The luminescence is measured using a plate reader. The results are normalized to untreated control cells to determine the percentage of cell viability. The IC50 value is then calculated from the dose-response curve.
In Vivo Efficacy: Xenograft Models
To evaluate the anti-tumor activity of a PRMT5 inhibitor in a living organism, human cancer cells are implanted into immunodeficient mice to create xenograft models.
Experimental Protocol: Subcutaneous Xenograft Model
-
Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: The tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control (vehicle) groups. The PRMT5 inhibitor (e.g., this compound) is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor size in the treated group to the control group.
-
Pharmacodynamic Assessment: Tumor and blood samples can be collected to measure biomarkers of PRMT5 inhibition, such as SDMA levels, to confirm target engagement.
Visualizing the Science: Pathways and Workflows
Understanding the mechanism of action and the experimental process is crucial for interpreting the comparative data. The following diagrams, generated using the DOT language, illustrate the PRMT5 signaling pathway and a typical experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.
Conclusion
The development of PRMT5 inhibitors represents a significant advancement in precision oncology. This compound has demonstrated a promising preclinical profile with broad anti-tumor activity and has shown early signs of clinical efficacy, including a durable complete response in a heavily pretreated patient.[6][12] When compared to other PRMT5 inhibitors, this compound exhibits a distinct profile. JNJ-64619178 shows remarkable biochemical potency and encouraging activity in adenoid cystic carcinoma.[7][8] GSK3326595 has also shown some clinical responses, though its development has been discontinued.[7][9] The emergence of MTA-cooperative inhibitors like AMG 193 offers a novel, targeted approach for MTAP-deleted cancers, demonstrating a favorable safety profile and promising early efficacy.[3][4]
The choice of a particular PRMT5 inhibitor for further development or clinical application will depend on a variety of factors, including the specific cancer type, its genetic background (such as MTAP status), and the overall safety and efficacy profile of the drug. The data presented in this guide provides a foundational framework for researchers and clinicians to make informed decisions in the rapidly evolving landscape of PRMT5-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. preludetx.com [preludetx.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Study of this compound in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
Navigating the Landscape of Epigenetic Drug Resistance: A Comparative Analysis of PRT543
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of the cross-resistance profile of PRT543, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), against other classes of epigenetic drugs. While direct comparative studies on this compound cross-resistance are emerging, this document synthesizes current knowledge on PRMT5 inhibitor resistance mechanisms to forecast potential cross-resistance and collateral sensitivity profiles, supported by experimental data from related studies.
Introduction to this compound and Epigenetic Drug Resistance
This compound is an orally available small molecule that targets PRMT5, an enzyme frequently overexpressed in various cancers.[1] PRMT5 plays a crucial role in regulating gene expression, RNA splicing, and DNA damage repair, making it a compelling target for cancer therapy.[2][3][4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[5][6] Understanding whether resistance to this compound confers cross-resistance to other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, DNA methyltransferase (DNMT) inhibitors, or BET bromodomain inhibitors, is critical for developing effective sequential and combination treatment strategies.
This compound Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex.[7] This inhibition leads to a reduction in symmetric dimethylarginine (sDMA) levels on histone and non-histone proteins, which in turn alters gene expression, disrupts RNA splicing, and impairs the DNA damage response.[3][4][7]
Cross-Resistance Profile of this compound
Direct experimental data on the cross-resistance of this compound with other epigenetic drugs is limited. However, based on the known mechanisms of resistance to PRMT5 inhibitors, we can infer potential patterns of sensitivity and resistance. A key mechanism of acquired resistance to PRMT5 inhibitors involves a transcriptional state switch rather than mutations in the drug target.[5] This suggests that cells resistant to this compound may not necessarily be cross-resistant to other epigenetic drugs that have distinct mechanisms of action.
| Epigenetic Drug Class | Predicted Cross-Resistance with this compound | Rationale & Supporting Evidence |
| HDAC Inhibitors | Low | Resistance to PRMT5 inhibitors often involves transcriptional reprogramming. HDAC inhibitors, which alter chromatin accessibility and gene expression through a different mechanism, may still be effective. Some studies have shown synergistic effects when combining HDAC inhibitors with other targeted therapies, suggesting a lack of cross-resistance.[8][9] |
| DNMT Inhibitors | Low | Similar to HDAC inhibitors, DNMT inhibitors modulate gene expression through a distinct epigenetic mechanism (DNA methylation). Therefore, this compound-resistant cells are unlikely to exhibit inherent cross-resistance. Combination therapies involving DNMT inhibitors have shown promise in overcoming resistance to other targeted agents.[10] |
| BET Inhibitors | Low to Moderate | BET inhibitors also regulate gene transcription. While their mechanism is different from PRMT5 inhibition, there could be some overlap in the downstream transcriptional programs affected. However, studies have shown that BET inhibitors can sensitize resistant cancer cells to chemotherapy, indicating their potential to overcome certain resistance mechanisms.[11][12] |
| Other PRMT5 Inhibitors | High | Cross-resistance is highly likely if the other PRMT5 inhibitor shares a similar binding site and mechanism of action. However, resistance to one PRMT5 inhibitor might not confer resistance to another that targets a different binding site (e.g., SAM-competitive vs. MTA-cooperative).[5] |
Collateral Sensitivities of this compound Resistant Cells
Intriguingly, studies on acquired resistance to PRMT5 inhibitors have revealed collateral sensitivities to other classes of anti-cancer drugs. This phenomenon, where resistance to one drug induces sensitivity to another, opens new therapeutic avenues.
| Drug Class | Collateral Sensitivity in PRMT5i-Resistant Cells | Rationale & Supporting Evidence |
| Taxanes (e.g., Paclitaxel) | High | Resistance to PRMT5 inhibitors in lung adenocarcinoma has been shown to be dependent on the upregulation of stathmin 2 (STMN2), a microtubule regulator. This upregulation, in turn, confers hypersensitivity to paclitaxel (B517696).[5][6] |
| mTOR Inhibitors | High | In mantle cell lymphoma models, resistance to PRMT5 inhibitors was associated with the upregulation of the mTOR signaling pathway. Consequently, mTOR inhibitors were effective in overcoming this resistance.[13] |
| PARP Inhibitors | High (in some contexts) | This compound has been shown to downregulate DNA damage repair pathway genes, suggesting it could sensitize cancer cells to PARP inhibitors. Furthermore, this compound has demonstrated efficacy in PARP inhibitor-resistant tumors.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below are standard protocols that can be adapted for investigating the cross-resistance profile of this compound.
Generation of this compound-Resistant Cell Lines
-
Cell Culture: Maintain the parental cancer cell line in its recommended growth medium.
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50.
-
Recovery and Escalation: Culture the cells in the presence of the drug until the surviving population recovers and resumes proliferation. Once the cells are actively dividing, increase the concentration of this compound (typically by 1.5-2 fold).
-
Iterative Selection: Repeat the process of drug exposure, recovery, and dose escalation over several months.
-
Characterization of Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish stable, homogenous resistant cell lines.
Cell Viability and Cross-Resistance Assays
References
- 1. preludetx.com [preludetx.com]
- 2. onclive.com [onclive.com]
- 3. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 7. Phase Ib study of this compound, an oral protein arginine methyltransferase 5 (PRMT5) inhibitor, in patients with advanced splicing factor-mutant myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Histone deacetylase inhibitor enhances sensitivity of non‐small‐cell lung cancer cells to 5‐FU/S‐1 via down‐regulation of thymidylate synthase expression and up‐regulation of p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting epigenetic regulatory machinery to overcome cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of PRT543: A Guide for Researchers
This guide provides a detailed comparative analysis of the safety profile of PRT543, a novel protein arginine methyltransferase 5 (PRMT5) inhibitor, against other PRMT5 inhibitors in clinical development. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's standing within its therapeutic class. The information is compiled from publicly available clinical trial data and publications.
Executive Summary
This compound has demonstrated a manageable safety profile in clinical trials, with the most common treatment-related adverse events (TRAEs) being hematological in nature, specifically thrombocytopenia and anemia. This profile is largely consistent with other PRMT5 inhibitors, suggesting a class-wide effect. Dose-limiting toxicities for this compound and its comparators are also primarily hematological. This guide will delve into the specific safety data, outline the methodologies for safety assessment in the relevant clinical trials, and provide visual representations of key biological pathways and experimental workflows to aid in the comparative assessment.
Data Presentation: Comparative Safety Profile of PRMT5 Inhibitors
The following table summarizes the key safety findings for this compound and its main competitors, providing a quantitative comparison of treatment-related adverse events observed in their respective clinical trials.
| Adverse Event (AE) | This compound (NCT03886831)[1][2][3][4][5] | GSK3326595 (METEOR-1; NCT02783300)[6][7][8][9][10] | JNJ-64619178 (NCT03573310)[11][12][13][14][15] | AMG 193 (NCT05094336)[16][17][18][19][20] | TNG908 (NCT05275478)[21][22][23][24][25] |
| Most Common TRAEs (Any Grade) | Fatigue, Nausea, Thrombocytopenia, Anemia | Fatigue (57%), Nausea (48%), Anemia (48%), Dysgeusia (23%) | Thrombocytopenia, Nausea, Fatigue | Nausea, Fatigue, Vomiting | Nausea, Fatigue |
| Grade ≥3 TRAEs | Thrombocytopenia, Anemia | Decreased platelet count (27%) | Thrombocytopenia (Dose-Limiting) | Nausea, Vomiting, Fatigue, Hypersensitivity, Hypokalemia | Elevated Creatine Kinase, Elevated AST, Altered Mental Status |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, Fatigue | Not explicitly detailed in the same format. | Thrombocytopenia | Nausea, Vomiting, Fatigue, Hypersensitivity, Hypokalemia | Elevated Creatine Kinase, Elevated AST, Altered Mental Status |
| Discontinuation due to AEs | 2/49 patients (Thrombocytopenia, Cholangitis) | Information not readily available in a comparable format. | Information not readily available in a comparable format. | Information not readily available in a comparable format. | Information not readily available in a comparable format. |
Experimental Protocols: Safety Assessment in Phase 1/2 Oncology Trials
The safety and tolerability of this compound and its comparators were primarily evaluated in Phase 1 and 2 clinical trials. The methodologies employed are standard for early-phase oncology studies and are designed to identify dose-limiting toxicities (DLTs), determine the maximum tolerated dose (MTD), and characterize the overall safety profile.
A typical experimental protocol for safety assessment in these trials includes the following components:
-
Study Design: Most of these trials follow a 3+3 dose-escalation design in the initial phase to identify the MTD.[1] This is followed by dose-expansion cohorts at the recommended Phase 2 dose (RP2D) to further evaluate safety and preliminary efficacy in specific patient populations.[2][3][4]
-
Patient Population: Participants are typically adult patients with advanced or metastatic solid tumors or hematologic malignancies who have exhausted standard treatment options.[3][4] Key inclusion criteria often include an adequate Eastern Cooperative Oncology Group (ECOG) performance status (usually 0 or 1) and satisfactory organ function (bone marrow, hepatic, and renal).[3] Exclusion criteria commonly include primary central nervous system (CNS) malignancies, uncontrolled CNS metastases, and significant comorbidities.[3]
-
Adverse Event Monitoring and Reporting: Adverse events (AEs) are systematically collected, graded, and attributed to the study drug throughout the trial.[26][27][28][29][30] The grading of AEs is standardized according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[28] AEs are monitored through regular clinical assessments, laboratory tests (hematology, clinical chemistry), vital sign measurements, and electrocardiograms (ECGs).[18] Patients are also encouraged to self-report any symptoms.[27] All serious adverse events (SAEs) are reported to regulatory authorities and ethics committees in an expedited manner.
-
Dose-Limiting Toxicity (DLT) Assessment: The DLT observation period is typically the first cycle of treatment (e.g., the first 28 days).[1] DLTs are pre-defined in the protocol and usually include severe hematological toxicities (e.g., Grade 4 neutropenia or thrombocytopenia lasting for a specified duration) and moderate to severe non-hematological toxicities. The number of patients experiencing DLTs at each dose level determines whether the dose is escalated, de-escalated, or declared the MTD.
Mandatory Visualizations
PRMT5 Signaling Pathway
Caption: PRMT5 methylates histones and non-histone proteins, regulating key cellular processes.
Phase 1 Dose-Escalation Workflow
Caption: A simplified workflow of the 3+3 dose-escalation design used in Phase 1 clinical trials.
Comparative Safety Analysis Logic
Caption: The logical flow for conducting a comparative safety analysis of investigational drugs.
References
- 1. preludetx.com [preludetx.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of this compound in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 6. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NCT02783300 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 9. An Open-label, Dose Escalation Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of GSK3326595 in Participants With Solid Tumors and Non-Hodgkin's Lymphoma [clin.larvol.com]
- 10. onclive.com [onclive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Study of the Safety, Pharmacokinetics, and Pharmacodynamics of JNJ-64619178, an Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) in Participants With Advanced Cancers [clinicaltrialsgps.com]
- 13. A Study of JNJ-64619178, an Inhibitor of PRMT5 in Participants With Advanced Solid Tumors, NHL, and Lower Risk MDS [clin.larvol.com]
- 14. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Study of AMG 193 in Participants With Advanced MTAP-null Solid Tumors (MTAPESTRY 101) | Clinical Research Trial Listing [centerwatch.com]
- 18. ascopubs.org [ascopubs.org]
- 19. NCT05094336 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 20. Facebook [cancer.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-tumor Activity of TNG908 in Patients with MTAP-deleted Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 23. UCSF Solid Tumor Trial → TNG908 in Patients With MTAP-deleted Solid Tumors [clinicaltrials.ucsf.edu]
- 24. cholangiocarcinoma.org [cholangiocarcinoma.org]
- 25. TNG908 for Solid Tumors · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. openaccessjournals.com [openaccessjournals.com]
- 27. Online monitoring of patient self-reported adverse events in early phase clinical trials: Views from patients, clinicians, and trial staff - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ADVERSE EVENT REPORTING: One site’s use of EMR functionality to establish Best Practice - NRG Oncology [nrgoncology.org]
- 29. clinician.encompass-cancer.com [clinician.encompass-cancer.com]
- 30. Adverse event monitoring in oncology clinical trials | Semantic Scholar [semanticscholar.org]
PRT543: A Highly Selective Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)
For researchers, scientists, and drug development professionals, PRT543 emerges as a potent and exceptionally selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cancers. This guide provides a comprehensive comparison of this compound's selectivity against other methyltransferases, supported by experimental data, detailed protocols, and visual representations of its mechanism and evaluation.
This compound is an orally available small molecule that targets PRMT5 with high precision, demonstrating minimal activity against a wide array of other methyltransferases.[1][2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. In biochemical assays, this compound inhibits the methyltransferase activity of the PRMT5/MEP50 complex with a half-maximal inhibitory concentration (IC50) of 10.8 nM.[3][4][5]
Unparalleled Selectivity Profile
The remarkable selectivity of this compound has been demonstrated against a panel of 37 other human methyltransferases. At a concentration of 10 µM, a dose approximately 1,000 times its IC50 for PRMT5, this compound shows negligible inhibition of other methyltransferases.[6] For instance, the inhibition of CARM1 (PRMT4) was minimal, and no significant effect was observed on a wide range of other methyltransferases, underscoring its specific mode of action.[2][6]
Comparative Inhibition Data
The following table summarizes the biochemical selectivity of this compound against a panel of human methyltransferases. The data represents the percentage of remaining enzymatic activity in the presence of 10 µM this compound, highlighting its potent and specific inhibition of PRMT5.
| Methyltransferase Target | % Control Activity (at 10 µM this compound) |
| PRMT5 | < 20% |
| CARM1 (PRMT4) | ~35% |
| PRMT1 | > 80% |
| PRMT3 | > 80% |
| PRMT6 | > 80% |
| PRMT7 | > 80% |
| PRMT8 | > 80% |
| PRMT9 | > 80% |
| SETD2 | > 80% |
| MLL1 | > 80% |
| MLL2 | > 80% |
| MLL3 | > 80% |
| MLL4 | > 80% |
| EZH1 | > 80% |
| EZH2 | > 80% |
| SUV39H1 | > 80% |
| SUV39H2 | > 80% |
| G9a | > 80% |
| GLP | > 80% |
| SETD8 | > 80% |
| SETD7 | > 80% |
| SMYD2 | > 80% |
| SMYD3 | > 80% |
| DOT1L | > 80% |
| NSD1 | > 80% |
| NSD2 | > 80% |
| NSD3 | > 80% |
| SETMAR | > 80% |
| SUV420H1 | > 80% |
| SUV420H2 | > 80% |
| TIP60 | > 80% |
| p300 | > 80% |
| PCAF | > 80% |
| CBP | > 80% |
| DNMT1 | > 80% |
| DNMT3A | > 80% |
| DNMT3B | > 80% |
Note: The data for methyltransferases other than PRMT5 and CARM1 are represented as greater than 80% control activity based on visual inspection of the bar chart from the source poster, indicating minimal to no inhibition.
Experimental Protocols
The selectivity of this compound was determined using a robust biochemical assay. The following provides a detailed methodology for a representative scintillation proximity assay (SPA) used to assess methyltransferase inhibitor activity.
Scintillation Proximity Assay (SPA) for PRMT5 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the PRMT5/MEP50 complex.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated peptide substrate by the PRMT5 enzyme. The biotinylated substrate is captured by streptavidin-coated SPA beads. When the radiolabeled methyl group is transferred to the substrate, it is brought into close proximity to the scintillant embedded in the beads, generating a light signal that can be detected.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone peptide substrate (e.g., derived from Histone H4)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Test inhibitor (this compound)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 500 µM S-adenosyl-L-homocysteine (SAH))
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, this compound at various concentrations, and the PRMT5/MEP50 enzyme.
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the biotinylated peptide substrate and [³H]-SAM.
-
Reaction Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution containing a high concentration of unlabeled SAH.
-
Signal Detection: Add the streptavidin-coated SPA beads to each well. Incubate for at least 30 minutes to allow the biotinylated substrate to bind to the beads.
-
Data Acquisition: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Visualizing the Process and Pathway
To further elucidate the experimental evaluation and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing methyltransferase inhibitor selectivity.
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase Ib study of this compound, an oral protein arginine methyltransferase 5 (PRMT5) inhibitor, in patients with advanced splicing factor-mutant myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Small-Molecule Inhibitors of Histone Methyltransferases | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PRT543
This document provides crucial safety and logistical information for the proper disposal of PRT543, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is vital for ensuring laboratory safety and minimizing environmental impact. As this compound is an experimental anticancer drug, it should be handled as a potentially hazardous substance.[1][2]
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. This information is essential for safe handling and storage.
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chlorophenyl)-hydroxymethyl]oxolane-3,4-diol[1][3] |
| CAS Number | 1989620-03-2[1][3] |
| Molecular Formula | C17H17ClN4O4[1][3] |
| Molecular Weight | 376.80 g/mol [1][3] |
| Solubility | Soluble in DMSO at 75 mg/mL (199.04 mM).[4] Insoluble in water.[4] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[3] |
| Purity | >98% (HPLC)[5] |
| Appearance | Solid powder[5] |
Experimental Protocol: Decontamination of Glassware
The following protocol outlines the standard procedure for decontaminating glassware that has been in contact with this compound. This "triple rinse" method is a common practice for ensuring the removal of residual hazardous chemicals.
Materials:
-
Contaminated glassware
-
Appropriate solvent (e.g., ethanol (B145695) or acetone)
-
Three separate, labeled containers for collecting rinsate
-
Designated hazardous liquid waste container for this compound
-
Standard laboratory detergent
-
Personal Protective Equipment (PPE): double chemotherapy gloves, lab coat, safety goggles
Procedure:
-
First Rinse: Add a suitable solvent to the contaminated glassware. Swirl the solvent to ensure it comes into contact with all interior surfaces. Pour the solvent into the first designated rinse container.
-
Second Rinse: Repeat the process with a fresh aliquot of the solvent, pouring the rinsate into the second designated rinse container.
-
Third Rinse: Perform a final rinse with another fresh aliquot of the solvent and pour the rinsate into the third designated rinse container.
-
Waste Collection: Combine the contents of the three rinse containers into the designated hazardous liquid waste container for this compound.[6]
-
Final Cleaning: The triple-rinsed glassware can now be cleaned using standard laboratory detergents and water.
Disposal Workflow for this compound
The following diagram illustrates the proper workflow for the disposal of this compound waste, from segregation to final disposal.
Caption: this compound Disposal Workflow.
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Solid Spills: Carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit) and place it in the solid hazardous waste container. Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.[6]
General Disposal Procedures
As this compound is an antineoplastic agent, all waste must be treated as hazardous chemical waste.[7]
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired powder, contaminated PPE, and lab consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and specify "this compound Solid Waste".[6]
-
Liquid Waste: Collect all solutions containing this compound, such as stock solutions (commonly in DMSO) and solvent rinsates from cleaning contaminated glassware, in a designated, sealed, and chemically compatible hazardous liquid waste container. The container must be clearly labeled as "Hazardous Waste" and include the name of the chemical and the solvent used. Never dispose of solutions containing this compound down the drain.[8]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[6]
All waste containers should be kept closed except when adding waste and stored in a designated, secure area away from incompatible materials.[9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound waste by a licensed hazardous waste contractor.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uri.edu [web.uri.edu]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
